molecular formula C7H8N4 B3013709 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine CAS No. 2137721-53-8

5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B3013709
CAS No.: 2137721-53-8
M. Wt: 148.169
InChI Key: DOUHRDKNFXCXBP-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-a]pyrimidin-2-amine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.169. The purity is usually 95%.
BenchChem offers high-quality 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyrazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-3-11-7(9-5)4-6(8)10-11/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUHRDKNFXCXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pyrazolo[1,5-a]pyrimidine Scaffold: Structural Profiling and Regioselective Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

The pyrazolo[1,5-a]pyrimidine bicyclic system is a privileged pharmacophore in modern medicinal chemistry, renowned for its profound role as a bioisostere for purines. This structural mimicry allows it to act as a potent, ATP-competitive protein kinase inhibitor (PKI), making it a critical asset in targeted cancer therapies against kinases such as Pim-1/2, CDKs, and EGFR [[1]]([Link]).

Within this chemical family, 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine (CAS: 2137721-53-8) represents a highly specialized intermediate. The strategic placement of a primary amine at the C2 position and a methyl group at the C5 position provides a unique vector for hydrogen bonding and hydrophobic interactions, respectively. This guide provides an in-depth technical analysis of its physicochemical properties, a self-validating regioselective synthetic protocol, and the mechanistic rationale behind its application in drug discovery.

Structural & Physicochemical Profiling

The pharmacological versatility of pyrazolo[1,5-a]pyrimidines stems from their rigid, planar framework which is highly amenable to modular chemical modifications .

Mechanistic Causality in Structural Profiling: Understanding the electronic distribution of this heterocycle is critical for predicting its binding affinity. The core contains three nitrogen atoms (N1, N4, N8). The bridgehead nitrogen (N4) contributes its lone pair to the 10π-electron aromatic system, rendering it non-nucleophilic and a poor hydrogen bond acceptor. In contrast, N1 and N8 possess sp²-hybridized lone pairs that are orthogonal to the π-system, serving as the primary H-bond acceptors during kinase hinge-region binding.

Quantitative Data Summary
PropertyValue
Chemical Name 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine
CAS Registry Number 2137721-53-8
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol [[2]]()
SMILES String NC1=NN2C=CC(C)=NC2=C1
H-Bond Donors 1 (Primary Amine at C2)
H-Bond Acceptors 3 (N1, N8, and Exocyclic Amine N)
Structural Class Fused Bicyclic Heterocycle

Pharmacological Relevance: Kinase Inhibition Logic

The efficacy of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine derivatives in oncology is driven by their ability to dock into the ATP-binding pocket of kinases. The C2-amino group acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region, while the N8 nitrogen accepts a hydrogen bond from the backbone amides. Concurrently, the C5-methyl group projects into an adjacent hydrophobic sub-pocket, enhancing both binding affinity and target selectivity over other ATP-dependent enzymes.

KinaseBinding Scaffold Pyrazolo[1,5-a]pyrimidine Core Hbond1 H-Bond Acceptor (Pyrimidine N8) Scaffold->Hbond1 Hbond2 H-Bond Donor (C2-Amino Group) Scaffold->Hbond2 Hydrophobic Hydrophobic Pocket (C5-Methyl Group) Scaffold->Hydrophobic Hinge Kinase Hinge Region (e.g., Pim-1/2, CDKs) Inhibition ATP-Competitive Inhibition Hinge->Inhibition Blocks ATP Hbond1->Hinge Backbone Amide Hbond2->Hinge Backbone Carbonyl Hydrophobic->Hinge Van der Waals

ATP-competitive kinase inhibition mechanism via the pyrazolo[1,5-a]pyrimidine core.

Mechanistic Synthesis & Regiocontrol

The synthesis of 5-methylpyrazolo[1,5-a]pyrimidin-2-amine relies on the condensation of 3,5-diamino-1H-pyrazole with an asymmetric 1,3-dicarbonyl equivalent, such as 1,1-dimethoxybutan-3-one .

The Challenge of Regioselectivity: When reacting asymmetric dicarbonyls with aminopyrazoles, two structural isomers can form (the 5-methyl and the 7-methyl derivatives). To exclusively isolate the 5-methyl target, the reaction must be driven by kinetic control . The highly nucleophilic exocyclic amine of the pyrazole preferentially attacks the most electrophilic center (the transient aldehyde generated in situ from the acetal), forming the C7-N bond. Subsequently, the less nucleophilic ring nitrogen (N1) attacks the methyl ketone, forming the C5-N bond and yielding the 5-methyl isomer.

RegioselectiveSynthesis Start 3,5-Diamino-1H-pyrazole + 1,1-Dimethoxybutan-3-one Step1 Acid-Catalyzed Deprotection (In Situ Aldehyde Release) Start->Step1 Glacial AcOH, 85°C Step2 Kinetic Attack: Exocyclic NH2 attacks Aldehyde Step1->Step2 High Electrophilicity SideProduct 7-Methyl Isomer (Thermodynamic Byproduct) Step1->SideProduct Alternative Attack (Disfavored) Step3 Cyclodehydration: Ring NH attacks Ketone Step2->Step3 -H2O Product 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine (Target Scaffold) Step3->Product Major Pathway

Regioselective synthesis workflow of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine.

Experimental Methodology (Self-Validating Protocol)

To ensure high purity and structural fidelity, the following step-by-step protocol integrates built-in chemical causalities to validate the workflow dynamically.

Step 1: Reagent Preparation & Initiation
  • Charge a round-bottom flask with 3,5-diamino-1H-pyrazole (10.0 mmol, 0.98 g).

  • Suspend the starting material in 15 mL of glacial acetic acid at 25 °C.

  • Add 1,1-dimethoxybutan-3-one (11.0 mmol, 1.45 g) dropwise over 10 minutes under continuous stirring.

    • Causality: Glacial acetic acid serves a dual purpose. It acts as a polar protic solvent to dissolve the pyrazole and functions as an acid catalyst to hydrolyze the dimethyl acetal into the highly reactive aldehyde intermediate in situ. This prevents premature polymerization of the aldehyde prior to nucleophilic attack.

Step 2: Regioselective Condensation
  • Equip the flask with a reflux condenser and heat the mixture to 85 °C for 5 hours.

    • Causality: Elevated temperatures provide the necessary activation energy for the cyclodehydration step. Maintaining the temperature strictly at 85 °C prevents thermodynamic equilibration, locking the reaction pathway into the kinetically favored 5-methyl isomer.

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature and pour it slowly into 50 mL of crushed ice water.

  • Carefully neutralize the acidic solution by adding saturated aqueous NaHCO₃ until the pH reaches 7.5.

    • Causality: The product exists as a soluble protonated pyrazolo-pyrimidine salt in the acidic medium. Neutralization converts it back to its free base, drastically reducing its aqueous solubility and inducing rapid precipitation of the target compound.

  • Filter the resulting precipitate under vacuum, wash with cold distilled water (2 × 10 mL), and recrystallize from hot ethanol to yield the pure product.

Analytical Characterization & Validation

To confirm the success of the synthesis and the regiochemistry of the product, the following self-validating analytical markers must be observed:

  • LC-MS Analysis: A dominant peak corresponding to the protonated molecular ion

    
     at m/z 149.1  confirms the successful condensation and dehydration (Molecular Weight: 148.17  g/mol ).
    
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • A sharp singlet integrating to 3H at ~2.45 ppm confirms the presence of the C5-methyl group.

    • A broad singlet integrating to 2H at ~5.30 ppm confirms the intact C2-primary amine.

    • Two coupled doublets (or a multiplet depending on resolution) between 6.50 - 8.00 ppm confirm the adjacent C6 and C7 protons of the newly formed pyrimidine ring, validating the bicyclic core formation.

References

  • Iorkula, T. H. et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances, 15(5), 3756 (2025). URL:[Link]

Sources

Medicinal Chemistry Applications of the 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine system represents a highly privileged, nitrogen-rich heterocyclic pharmacophore in modern medicinal chemistry[1]. Functioning as a bioisostere for purines, this fused bicyclic scaffold exhibits exceptional drug-like properties, including favorable aqueous solubility, metabolic stability, and membrane permeability. Among its derivatives, the 5-methylpyrazolo[1,5-a]pyrimidin-2-amine core (CAS: 2137721-53-8) has emerged as a cornerstone for structure-based drug design, particularly in the development of ATP-competitive protein kinase inhibitors (PKIs)[2]. This technical guide explores the structural rationale, pharmacological applications, and synthetic methodologies associated with this critical scaffold.

Structural Rationale & Pharmacophore Modeling

The success of the 5-methylpyrazolo[1,5-a]pyrimidin-2-amine scaffold lies in its precise geometric and electronic complementarity to the ATP-binding pockets of various enzymes.

The Causality of Scaffold Substitutions
  • The 2-Amine Moiety (Hinge Binder): In kinase inhibition, the exocyclic 2-amine acts as a critical hydrogen bond donor. It typically interacts with the backbone carbonyl oxygen of the kinase hinge region (e.g., Ala144 in CDK2 or Ala807 in RET). This anchoring interaction is essential for maintaining the planar orientation of the bicyclic core within the narrow ATP cleft[3].

  • The 5-Methyl Group (Selectivity Vector): The 5-position projects directly into the hydrophobic pocket adjacent to the gatekeeper residue. The inclusion of a methyl group (or larger aliphatic/heteroaliphatic extensions) provides a steric shield and enhances van der Waals interactions. For example, in RET kinase inhibitors, modifications at the C5 position leverage regional binding pocket differences to achieve >500-fold selectivity against off-target kinases like KDR (VEGFR2)[4].

  • The Pyrazolo[1,5-a]pyrimidine Core: The electron-deficient pyrimidine ring fused to the electron-rich pyrazole ring creates a push-pull electronic system. This planarity allows for optimal

    
     stacking with aromatic residues (like Phe) in the nucleotide-binding pocket.
    

RET_Pathway Ligand Oncogenic Kinase (e.g., RET, CDK2) ATP ATP Binding Cleft Ligand->ATP Hydrolysis Downstream Downstream Signaling (MAPK / Cell Cycle) ATP->Downstream Phosphorylation Scaffold 5-Me-Pyrazolo[1,5-a]pyrimidin-2-amine Scaffold->ATP Hinge Binding (2-Amine) Scaffold->Downstream Blocks Apoptosis Tumor Regression / Apoptosis Scaffold->Apoptosis Induces

Mechanism of kinase inhibition by the pyrazolo[1,5-a]pyrimidine scaffold.

Key Medicinal Chemistry Applications

The structural versatility of the scaffold has led to its deployment against a wide array of therapeutic targets, ranging from oncology to infectious diseases.

RET Kinase Inhibitors

Rearranged during transfection (RET) kinase fusions are primary oncogenic drivers in non-small cell lung cancer (NSCLC) and thyroid cancers. Internal mining of kinase data identified the pyrazolo[1,5-a]pyrimidine scaffold as a highly potent RET inhibitor[4]. Optimization at the C5 position (replacing ether linkages with nitrogen-based or aliphatic groups like methyl) successfully targeted the RET-specific residue S891, drastically improving selectivity over KDR and preventing severe hemorrhagic toxicities observed with earlier non-selective agents[4].

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a critical regulator of the cell cycle, and its dysregulation is a hallmark of colon and breast cancers. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated remarkable CDK2 inhibition. Specifically, derivatives featuring the 2-amine/methylthio and 7-substituted moieties have achieved IC50 values as low as 18–150 nM, inducing profound G1-phase cell cycle arrest and activating dual-pathway apoptosis in HCT-116 colon cancer cells[3].

Tropomyosin Receptor Kinase (Trk) & TTK Inhibitors

Trk kinases (encoded by NTRK genes) are prime targets for solid tumors. Notably, two of the three FDA-approved drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine nucleus[5]. Furthermore, scaffold hopping exercises have identified pyrazolo[1,5-a]pyrimidines as potent inhibitors of TTK (Threonine Tyrosine Kinase), maintaining high in vitro potency and excellent oral bioavailability[6].

Antimicrobial Agents (MurA Inhibitors)

Beyond oncology, 5-methylpyrazolo[1,5-a]pyrimidin-2-amines have shown significant promise as antibacterial agents. Recent studies highlight their ability to act as non-covalent inhibitors of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), an enzyme critical for bacterial cell wall synthesis. Specific derivatives have demonstrated broad-spectrum efficacy, matching the potency of the established antibiotic fosfomycin[7].

Quantitative Activity Summary
Target Kinase / EnzymeRepresentative Scaffold DerivativeIC50 / MIC ValuePrimary Biological Effect
RET Kinase WF-47-JS03 (C5-modified)Highly PotentStrong regression of RET-driven tumors; >500-fold KDR selectivity
CDK2 Compound 21c18–150 nMG1-phase arrest; dual-pathway apoptosis in HCT-116 cells
TrkA Macrocyclic PP analogs (25, 26, 27)< 1.0 nMComplete inhibition of TrkA, TrkB, and TrkC
TTK CFI-402257PotentSelective in vivo anticancer activity
MurA (E. coli) Compound 4cIC50 = 3.77 μg/mLDisruption of bacterial cell wall synthesis

Experimental Protocol: Synthesis of the Core Scaffold

To ensure scientific integrity and reproducibility, the following self-validating protocol details the cyclocondensation reaction used to synthesize the 5-methylpyrazolo[1,5-a]pyrimidin-2-amine core. This methodology relies on the regioselective condensation of a 1,3-dicarbonyl equivalent with an aminopyrazole[8].

Mechanistic Causality

The reaction utilizes glacial acetic acid as both the solvent and an acid catalyst. The acid protonates the carbonyl oxygen of the 1,3-dicarbonyl compound, significantly increasing its electrophilicity. The exocyclic


 of the 1H-pyrazole-3,5-diamine (which is more nucleophilic than the endocyclic nitrogens) attacks the less sterically hindered electrophilic center. Subsequent dehydration and intramolecular ring closure by the endocyclic pyrazole nitrogen onto the second carbonyl/acetal carbon yields the thermodynamically stable fused bicyclic system[9].
Step-by-Step Methodology
  • Reagent Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 1H-pyrazole-3,5-diamine (10.0 mmol, 1.0 eq) to the flask.

  • Electrophile Addition: Add 4,4-dimethoxybutan-2-one (11.0 mmol, 1.1 eq) dropwise. (Note: If the 5,7-dimethyl derivative is desired, substitute with acetylacetone[9])

  • Catalysis & Solvation: Add 20 mL of glacial acetic acid to the mixture. The acidic environment is critical for activating the acetal/carbonyl carbons for nucleophilic attack.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 120 °C) under an inert nitrogen atmosphere for 5 to 8 hours. Monitor the reaction progress via TLC (Dichloromethane:Methanol, 9:1 v/v) until the complete consumption of the pyrazole starting material is observed.

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 100 mL of crushed ice while stirring vigorously. The sudden drop in solubility will force the product to precipitate.

  • Neutralization (Optional): If the suspension remains highly acidic, carefully neutralize to pH 7.0 using a saturated aqueous solution of sodium bicarbonate (

    
    ).
    
  • Purification: Collect the formed precipitate via vacuum filtration. Wash the filter cake with cold distilled water (3 x 15 mL) to remove residual acetic acid. Recrystallize the crude solid from absolute ethanol to yield pure 5-methylpyrazolo[1,5-a]pyrimidin-2-amine as a crystalline solid.

Synthetic_Workflow Step1 1H-pyrazole-3,5-diamine + 1,3-Dicarbonyl Step2 Glacial Acetic Acid Reflux (120°C, 5-8h) Step1->Step2 Step3 Cyclocondensation Intermediate Step2->Step3 Nucleophilic Attack Step4 Ice Water Quench & Precipitation Step3->Step4 -2 H2O (Ring Closure) Step5 5-Me-Pyrazolo[1,5-a] pyrimidin-2-amine Step4->Step5 Filtration & Recrystallization

Step-by-step synthetic workflow for the 5-methylpyrazolo[1,5-a]pyrimidin-2-amine core.

Conclusion

The 5-methylpyrazolo[1,5-a]pyrimidin-2-amine scaffold is a masterclass in rational drug design. By providing a rigid, planar core capable of precise hydrogen bonding via the 2-amine and targeted hydrophobic interactions via the 5-methyl group, it serves as an ideal template for kinase inhibitors and antimicrobial agents. As synthetic methodologies continue to evolve—enabling late-stage functionalization at the C3, C6, and C7 positions—this scaffold will undoubtedly remain at the forefront of targeted therapeutic discovery.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances / PMC.1

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.2

  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters.4

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. DOI / ScienceDirect.3

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.5

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PMC.6

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates. ACS Omega.7

  • Design, Green Synthesis and Tailoring of Vitamin E TPGS Augmented Niosomal Nano-Carrier of Pyrazolopyrimidines. Semantic Scholar.8

Sources

5-Methylpyrazolo[1,5-a]pyrimidin-2-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazolo[1,5-a]pyrimidine Scaffold in Targeted Oncology: A Technical Guide to 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Executive Summary

In the landscape of modern drug discovery, the transition from high-throughput screening hits to viable clinical leads hinges entirely on the physicochemical properties of the core scaffold. As application scientists, we increasingly rely on bicyclic heteroaromatic systems to overcome the limitations of traditional purine-based kinase inhibitors. Among these, the 5-methylpyrazolo[1,5-a]pyrimidin-2-amine building block has emerged as a privileged starting material. This technical guide explores the structural rationale, mechanistic advantages, and self-validating synthetic workflows required to leverage this specific scaffold in the development of dual-targeted kinase inhibitors (e.g., CDK2 and TRKA).

Physicochemical Profiling & Structural Rationale

Before initiating a synthetic campaign, it is critical to understand the baseline properties of the starting material. The compound 5-methylpyrazolo[1,5-a]pyrimidin-2-amine provides a highly tunable framework.

Table 1: Core Physicochemical Properties

PropertyValueSource
Chemical Name 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine[1]
CAS Number 2137721-53-8[1]
Molecular Formula C7H8N4[2]
Molecular Weight 148.17 g/mol [2]
Core Structure Pyrazolo[1,5-a]pyrimidine[3]
Key Functional Groups C-2 Primary Amine, C-5 Methyl[1]

The Causality of Scaffold Selection: Why choose the pyrazolo[1,5-a]pyrimidine core over a standard 2,6,9-trisubstituted purine (such as roscovitine)? Computational analyses reveal that the pyrazolo[1,5-a]pyrimidine core possesses a less favorable aqueous solvation energy compared to purines ([4]). Thermodynamically, this "solvation penalty" in water drives the scaffold more readily into the hydrophobic active clefts of target kinases, significantly enhancing binding affinity[4]. Furthermore, the primary amine at the C-2 position acts as a critical hydrogen-bond donor, establishing a bidentate interaction network with the backbone carbonyls of the kinase hinge region[5].

Mechanistic Causality: Dual Kinase Inhibition

The dysregulation of Cyclin-Dependent Kinase 2 (CDK2) is heavily implicated in tumor progression and therapeutic resistance during the G1-S phase transition[5]. Simultaneously, Tropomyosin receptor kinases (TrkA/B/C) are vital therapeutic targets for solid tumors[3].

Derivatives synthesized from 5-methylpyrazolo[1,5-a]pyrimidin-2-amine act as potent, ATP-competitive inhibitors. By occupying the ATP-binding pocket, these molecules block the phosphorylation of downstream substrates (such as the Retinoblastoma protein, Rb), thereby inducing G1-phase cell cycle arrest and subsequent apoptosis ([5]).

Pathway SCAFFOLD Pyrazolo[1,5-a]pyrimidine (CAS: 2137721-53-8) ATP ATP-Binding Pocket (Hydrophobic Cleft) SCAFFOLD->ATP Competitive Binding CDK2 CDK2 / Cyclin E Complex ATP->CDK2 Blocks Activity TRKA TRKA Receptor Kinase ATP->TRKA Blocks Activity RB Rb Phosphorylation (Inhibited) CDK2->RB Prevents APOP Apoptosis & G1-Phase Arrest RB->APOP Induces

Mechanistic pathway of pyrazolo[1,5-a]pyrimidine derivatives inhibiting CDK2/TRKA to induce apoptosis.

Experimental Methodology: Self-Validating Synthetic Workflow

In our laboratory workflows, we do not rely on assumed conversions. The protocol below integrates mandatory In-Process Controls (IPCs) to ensure that each synthetic step validates itself before progression, preventing the propagation of side products.

Objective: Synthesize a library of C-3 diversified kinase inhibitors starting from 5-methylpyrazolo[1,5-a]pyrimidin-2-amine.

  • Step 1: Electrophilic Halogenation (C-3 Activation)

    • Action: React 5-methylpyrazolo[1,5-a]pyrimidin-2-amine with N-Bromosuccinimide (NBS) in DMF at 0°C, slowly warming to room temperature.

    • Causality: The C-3 position of the pyrazole ring is highly electron-rich and uniquely susceptible to electrophilic aromatic substitution. Halogenating this specific site installs a necessary leaving group for late-stage diversification, allowing us to build extensions that probe the kinase's hydrophobic pocket[5].

    • Validation (IPC): Aliquots are analyzed via LC-MS. The reaction is only deemed complete when the starting material (m/z 149.1 [M+H]+) is fully consumed, and the brominated intermediate constitutes >95% of the total ion chromatogram.

  • Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

    • Action: Couple the C-3 brominated intermediate with various aryl boronic acids using Pd(dppf)Cl2 and K2CO3 in a 1,4-dioxane/H2O mixture at 80°C.

    • Causality: We utilize palladium-catalyzed cross-coupling to introduce bulky, flat aromatic substituents (e.g., fluorophenyl or dichlorophenyl groups). These groups are strategically chosen to establish essential π–π interactions with critical hinge residues in the CDK2 and TRKA active sites, drastically improving target selectivity ([6]).

    • Validation (IPC): Post-reaction, the crude mixture is filtered and subjected to Preparative HPLC (C18 column, H2O/MeCN gradient). The final fraction must pass both 1H-NMR (confirming the disappearance of the C-3 proton) and HRMS to validate the exact monoisotopic mass of the target inhibitor.

Workflow SM Starting Material (CAS: 2137721-53-8) HAL C-3 Halogenation (NBS, DMF, 0°C) SM->HAL VAL1 LC-MS Validation (Target m/z [M+H]+) HAL->VAL1 VAL1->HAL Incomplete COUP Pd-Catalyzed Suzuki Coupling VAL1->COUP Purity >95% PUR Prep-HPLC (C18, H2O/MeCN) COUP->PUR FINAL Validated Inhibitor (NMR / HRMS Confirmed) PUR->FINAL

Self-validating synthetic workflow for diversifying the pyrazolo[1,5-a]pyrimidine core scaffold.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

The functionalization of the 5-methylpyrazolo[1,5-a]pyrimidin-2-amine core yields compounds with remarkable clinical potential. Recent SAR studies demonstrate that specific substitutions dictate whether the molecule acts as a highly selective CDK2 inhibitor or a dual CDK2/TRKA inhibitor.

Table 2: Comparative Kinase Inhibition (SAR Profiling)

Compound / DerivativeTarget KinaseIC50 (µM)Cellular Efficacy / NotesReference
Derivative 6t CDK20.09High broad-spectrum antiproliferative activity[6]
Derivative 6t TRKA0.45Exhibits potent dual-target efficacy[6]
Derivative 21c CDK20.018 - 0.150Induces G1-phase arrest and dual-pathway apoptosis[5]
Derivative 4k (BS-194) CDK2 / CDK70.003 / 0.250Demonstrates antitumor effects in human xenografts[4]
Ribociclib (Reference) CDK20.07FDA-approved standard for benchmarking[6]

As shown in Table 2, optimizing the pyrazolo[1,5-a]pyrimidine core can yield IC50 values in the low nanomolar range. For instance, compound 6t achieved an IC50 of 0.09 µM against CDK2, performing comparably to the FDA-approved reference drug Ribociclib[6].

Conclusion

The 5-methylpyrazolo[1,5-a]pyrimidin-2-amine scaffold (CAS: 2137721-53-8) is far more than a simple chemical building block; it is a thermodynamically privileged framework for modern oncology drug design. By exploiting its favorable solvation energy and utilizing self-validating synthetic methodologies to functionalize the C-3 and C-7 positions, researchers can reliably generate potent, dual-targeted kinase inhibitors capable of overcoming traditional resistance mechanisms.

References

  • ChemicalBook : 5-methylpyrazolo[1,5-a]pyrimidin-2-amine CAS#: 2137721-53-8. ChemicalBook. [1]

  • BLD Pharm : Product Information: 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine (Molecular Weight Data). BLDpharm. [2]

  • Journal of Medicinal Chemistry : Kroll, M. et al. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. ACS Publications. [4]

  • European Journal of Medicinal Chemistry : Attia, et al. (2023). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. ScienceDirect. [5]

  • Pharmaceuticals (MDPI) : Gomaa, et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [6]

  • Pharmaceuticals (MDPI) : (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [3]

  • PMC : Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. [7]

Sources

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Master Key for Kinase Inhibitor Design

[1][2]

Executive Summary The pyrazolo[1,5-a]pyrimidine core represents a "privileged structure" in medicinal chemistry, specifically within the domain of kinase inhibitor discovery.[1][2] As a bioisostere of the adenine ring of ATP, this bicyclic heteroaromatic scaffold offers a unique combination of synthetic accessibility, tunable physicochemical properties, and predictable binding modes. This guide dissects the structural rationale, synthetic pathways, and optimization strategies for leveraging this core to target the human kinome, with a focus on overcoming selectivity challenges in CDK, TRK, and CK2 inhibition.

Structural Basis & Pharmacophore Mapping

The efficacy of the pyrazolo[1,5-a]pyrimidine core stems from its ability to mimic the purine ring of ATP while offering distinct vectors for substitution that exploit non-conserved regions of the kinase binding pocket.

1.1 ATP Bioisosterism and Hinge Binding

Unlike the endogenous purine, which presents a specific hydrogen bond donor/acceptor motif (N1 acceptor, N6 donor), the pyrazolo[1,5-a]pyrimidine scaffold provides a modified interaction profile.

  • N1 Position (Bridgehead): Typically acts as a hydrogen bond acceptor, interacting with the backbone amide NH of the hinge region residues (e.g., Met592 in TrkA or Leu83 in CDK2).

  • C2/C3 Positions: Substituents here are oriented toward the solvent-exposed front or the gatekeeper residue, allowing for the modulation of solubility and selectivity.

  • C7 Position: This is the critical vector for potency. Substituents at C7 often occupy the hydrophobic pocket usually filled by the adenine base, but can be extended to interact with the ribose-binding pocket or the DFG motif.

1.2 The Selectivity Filter

The scaffold's planar nature allows it to fit into the narrow ATP binding cleft. However, selectivity is achieved by exploiting the "gatekeeper" residue. Bulky substituents at C5 or C7 can clash with larger gatekeeper residues (e.g., Threonine or Methionine) in off-target kinases, while fitting perfectly into targets with smaller gatekeepers (e.g., Alanine or Glycine), or vice-versa depending on the vector design.

Synthetic Accessibility & Regiochemistry

The primary route to this scaffold involves the condensation of 5-aminopyrazoles with 1,3-electrophiles. This reaction is thermodynamically driven but presents a critical regioselectivity challenge that must be controlled.

2.1 The Regioselectivity Challenge

When reacting a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl (e.g., a

  • Mechanism: The exocyclic amine of the pyrazole is the hardest nucleophile and typically attacks the hardest electrophile (the ketone) first, leading to the 7-substituted product.

  • Control: Reaction conditions (pH, solvent polarity) can shift this equilibrium. However, under standard reflux in ethanol/acetic acid, the 7-hydroxy/7-alkyl isomer generally predominates.

2.2 Visualization: Synthetic Pathway & Regiocontrol

SynthesisPathStart5-Aminopyrazole(Nucleophile)InterIntermediateEnaminoneStart->InterCondensationReagentUnsymmetrical1,3-DicarbonylReagent->InterPathAPath A:Attack on KetoneInter->PathAKinetic ControlPathBPath B:Attack on EsterInter->PathBThermodynamic DriftProd77-SubstitutedPyrazolo[1,5-a]pyrimidine(Major Product)PathA->Prod7Cyclization (-H2O)Prod55-SubstitutedIsomer(Minor Product)PathB->Prod5Cyclization (-ROH)

Caption: Regioselective condensation of 5-aminopyrazoles with 1,3-dicarbonyls. Path A generally predominates, yielding the 7-substituted core.

Case Studies in Optimization
3.1 Dinaciclib (CDK Inhibitor)

Dinaciclib (SCH 727965) exemplifies the successful optimization of this core.

  • Challenge: First-generation CDK inhibitors (e.g., Flavopiridol) suffered from poor specificity and high toxicity.

  • Solution: The pyrazolo[1,5-a]pyrimidine core was utilized to lock the inhibitor into a specific conformation.

    • C3 Position: A pyridine oxide moiety was introduced to interact with the solvent front.

    • C7 Position: A complex piperidine side chain was engineered to interact with Lys33, a conserved residue, but in a specific spatial arrangement that favored CDK1, CDK2, CDK5, and CDK9 over other kinases.

  • Outcome: Dinaciclib demonstrated superior therapeutic indices compared to Flavopiridol.

3.2 TRK Inhibition (Larotrectinib Context)

While Larotrectinib uses a pyrazolo[1,5-a]pyrimidine-related scaffold (specifically a pyrrolopyrimidine), recent SAR studies have shown that the pyrazolo[1,5-a]pyrimidine core can effectively target TRK fusion proteins.[3]

  • Mechanism: The N1 nitrogen accepts a hydrogen bond from Met592 (TrkA hinge).

  • Optimization: Substitution at the C3 position with rigid aromatic rings (e.g., anisole) improves potency by stacking against the hydrophobic cleft.

Table 1: Comparative Potency of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget KinaseCore ModificationIC50 (nM)Key Interaction
Dinaciclib CDK23-ethyl, 7-piperidine1Lys33 Salt Bridge
Compound 6n TRKA3-pyrazolyl~200Met592 Hinge H-bond
IC20 CK2Macrocyclization12DWG Motif (Unique)
Zaleplon GABA-A*3-acetamideN/AIncluded for scaffold versatility context
Experimental Protocols
4.1 Protocol: Regioselective Synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Rationale: This protocol demonstrates the standard condensation to generate the core scaffold with a handle (nitrile) at C3 for further functionalization.

Materials:

  • 3-Amino-4-cyanopyrazole (10 mmol)

  • Acetylacetone (12 mmol)

  • Glacial Acetic Acid (20 mL)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-amino-4-cyanopyrazole (1.08 g, 10 mmol) in 20 mL of glacial acetic acid.

    • Note: Acetic acid acts as both solvent and acid catalyst to promote the formation of the enaminone intermediate.

  • Addition: Add acetylacetone (1.23 mL, 12 mmol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (118°C) for 4–6 hours.

    • Monitoring: Check progress via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the polar aminopyrazole spot.

  • Workup: Cool the mixture to room temperature. Pour the solution into 100 mL of ice-cold water.

  • Precipitation: A solid precipitate should form immediately. Stir for 15 minutes to ensure complete granulation.

  • Filtration: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) to remove excess acid.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary to remove trace regioisomers.

  • Validation:

    • 1H NMR (DMSO-d6): Confirm the singlet for the pyrimidine proton.

    • Regio-check: NOESY NMR can confirm the proximity of the C7-methyl group to the pyrazole protons, distinguishing it from the C5-isomer.

4.2 Visualization: Kinase Binding Workflow

BindingModecluster_pocketATP Binding PocketScaffoldPyrazolo[1,5-a]pyrimidineCoreHingeHinge Region(Met/Leu Backbone)Scaffold->HingeN1 H-Bond AcceptorGatekeeperGatekeeper Residue(Selectivity Filter)Scaffold->GatekeeperC7 Steric Clash/FitLysineCatalytic Lysine(Salt Bridge)Scaffold->LysineC7-Sidechain Interaction

Caption: Schematic of the Type I binding mode. The N1 nitrogen anchors the scaffold to the hinge, while C7 substituents probe the catalytic lysine and gatekeeper.

Future Outlook: Covalent & Degrader Strategies

The versatility of the pyrazolo[1,5-a]pyrimidine core is now being applied to "beyond Rule of 5" modalities.

  • Covalent Inhibition: Introduction of acrylamide "warheads" at the C3 or C7 position allows for irreversible binding to non-catalytic cysteines (e.g., Cys481 in BTK), overcoming resistance mutations.

  • PROTACs (Proteolysis Targeting Chimeras): The scaffold serves as an excellent "warhead" for PROTACs. For example, linking a Dinaciclib-derivative to a Thalidomide moiety (Cereblon ligand) has generated selective CDK9 degraders that show lower toxicity than the parent inhibitor by eliminating the protein entirely rather than just inhibiting its catalytic activity.

References
  • Stepaniuk, O. O., et al. (2013).[2] Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of

    
    -Unsaturated 
    
    
    -Alkoxy-
    
    
    -keto Esters with N-Unsubstituted 5-Aminopyrazoles.[2][4] Synthesis, 45, 925-930.[2] Link
  • Paruch, K., et al. (2010). Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases.[5] ACS Medicinal Chemistry Letters, 1(7), 304–308. Link

  • Furet, P., et al. (2017). Structure-based discovery and development of cyclin-dependent protein kinase inhibitors. Journal of Medicinal Chemistry, 56, 640–659.[6] Link

  • Gomaa, M. S., et al. (2025). Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors. European Journal of Medicinal Chemistry, 302, 118348.[1][7] Link[1][7]

  • Dowling, J. E., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.[8] European Journal of Medicinal Chemistry, 208, 112770. Link[8]

Technical Guide: Solubility Profile & Thermodynamic Analysis of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental protocols for 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine .

Executive Summary & Compound Profile

5-Methylpyrazolo[1,5-a]pyrimidin-2-amine is a critical fused heterocyclic intermediate used in the synthesis of kinase inhibitors (e.g., CDK2, Trk) and antiviral agents. As a rigid, planar N-heterocycle, its solubility is governed by strong intermolecular


-

stacking and hydrogen bonding capabilities (donor: -NH₂; acceptor: pyrimidine nitrogens).

This guide addresses the solubility behavior of the 2-amine isomer, distinguishing it from the more commercially prevalent 7-amine isomer (CAS 2369-88-2). Due to the high lattice energy of the pyrazolo[1,5-a]pyrimidine scaffold, selecting the correct solvent system is the rate-limiting step in process scale-up and recrystallization.

Chemical Identity[1][2]
  • Compound Name: 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

  • Core Scaffold: Pyrazolo[1,5-a]pyrimidine[1][2][3][4][5][6][7][8][9][10][11][12]

  • Physical State: Crystalline solid (typically off-white to yellow)

  • Melting Point: High melting range (>170°C), indicative of stable crystal packing.

  • Solubility Class: Hydrophobic; soluble in polar aprotic solvents, sparingly soluble in polar protic solvents, insoluble in non-polar hydrocarbons.

Solubility Data & Solvent Selection

The solubility of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine is highly temperature-dependent. The following data categorizes solvents based on their interaction with the solute's amino and imine functionalities.

Solvent Compatibility Table
Solvent ClassSpecific SolventsSolubility RatingApplication
Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL)Primary reaction solvents; complete dissolution at RT.
Polar Protic Methanol, Ethanol Moderate (Heat dependent)Ideal for recrystallization. Solubility increases significantly with

.
Esters/Ketones Ethyl Acetate, Acetone Low to Moderate Anti-solvents or co-solvents for purification.
Chlorinated Dichloromethane (DCM) Moderate Used for extraction; good solubility but poor for crystallization due to volatility.
Non-Polar Hexane, Heptane Negligible Anti-solvents used to crash out the product.
Recrystallization Strategy

For purification, a binary solvent system is recommended to balance yield and purity.

  • System A (Standard): Dissolve in hot Ethanol (or Methanol); add Water dropwise until turbidity appears; cool slowly.

  • System B (High Purity): Dissolve in minimal DMF ; precipitate with Ethyl Acetate or Water .

  • System C (From Literature): Methanol/Benzene mixtures have been cited for similar azo-dye derivatives, though Benzene is avoided in pharma due to toxicity (substitute with Toluene).

Experimental Protocol: Solubility Determination

As specific mole fraction data (


) for the 2-amine isomer is sensitive to polymorphic form and purity, the following Standard Operating Protocol (SOP)  is required to generate precise solubility curves for process validation.
Method: Laser Monitoring Observation Technique

This dynamic method eliminates sampling errors associated with gravimetric analysis.

Reagents:

  • 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine (Purity >98% by HPLC).

  • Solvents: Analytical grade (dried over molecular sieves).

Workflow:

  • Preparation: Weigh a precise mass of solute (

    
    ) into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Equilibration: Stir continuously using a magnetic stirrer.

  • Heating: Raise temperature linearly (e.g., 2 K/min) until the solid phase completely disappears (transmittance maximizes). Record

    
    .
    
  • Cooling: Lower temperature to observe nucleation (metastable zone width).

  • Repetition: Add more solute to the same vessel and repeat to generate a full curve (

    
     vs 
    
    
    
    ).
Experimental Logic Diagram (DOT)

SolubilityProtocol Start Start: Weigh Solute (m1) AddSolvent Add Solvent (m2) Start->AddSolvent Mix Stir & Heat (Linear Rate) AddSolvent->Mix Laser Laser Transmittance Monitoring Mix->Laser Detect Detect Dissolution (Max Transmittance) Laser->Detect Detect->Mix Solid Remains Record Record T_dissolution Detect->Record Clear Solution MoreSolute Add Increment Solute Record->MoreSolute End Generate T vs. x1 Curve Record->End Range Complete MoreSolute->Mix

Figure 1: Dynamic laser monitoring workflow for determining solid-liquid equilibrium.

Thermodynamic Modeling

To correlate experimental data for process design, the Modified Apelblat Equation is the industry standard for this class of rigid heterocycles. It accurately models the non-ideal behavior of the solution.

The Modified Apelblat Model


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).[4][8]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation of Parameters:

  • 
     and 
    
    
    
    : Reflect the variation in solution activity coefficients and the enthalpy of solution.
  • 
     : Accounts for the temperature dependence of the fusion enthalpy (
    
    
    
    ).
Thermodynamic Functions

Once


 is fitted, calculate the dissolution properties:
  • Enthalpy (

    
    ): 
    
    
    
  • Entropy (

    
    ): 
    
    
    
    (at equilibrium)
  • Gibbs Energy (

    
    ): 
    
    
    

Note: For Pyrazolo[1,5-a]pyrimidines, dissolution is typically endothermic (


) and entropy-driven  (

), implying solubility increases with temperature.

References

  • Synthesis & Structure: El-Enany, M. M., et al. "Synthesis and Antitumor Activity of Novel Pyrazolo[1,5-a]pyrimidine Derivatives."[12] European Journal of Chemistry, vol. 2, no.[12] 3, 2011, pp. 331-336. Link

  • Solubility Methodology: Jouyban, A. "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, vol. 11, no. 1, 2008, pp. 32-58. Link

  • Scaffold Properties: Fraley, M. E., et al. "Optimization of 3-phenylpyrazolo[1,5-a]pyrimidines as potent corticotropin-releasing factor-1 antagonists." Bioorganic & Medicinal Chemistry Letters, vol. 14, 2004. Link

  • Thermodynamic Modeling: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, vol. 31, 1999, pp. 85-91. Link

Sources

A Technical Guide to the History and Application of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The pyrazolo[1,5-a]pyrimidine framework is a quintessential "privileged scaffold" in modern medicinal chemistry, prized for its rigid, planar structure and its capacity for diverse biological interactions. As a purine isostere, it has been the foundation for numerous therapeutic agents. This technical guide delves into the specific history, synthesis, and application of a key derivative, 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine. We will explore the evolution of its synthetic strategies, from foundational condensation reactions to modern catalytic methods. The guide will detail its chemical reactivity, which allows for systematic functionalization crucial for structure-activity relationship (SAR) studies. A significant focus will be placed on its role in drug discovery, particularly as a core component of potent and selective protein kinase inhibitors for oncology. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing both historical context and practical, field-proven insights into this vital heterocyclic system.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Structural Features and Historical Significance

The pyrazolo[1,5-a]pyrimidine system consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring.[1] This fusion creates a planar, aromatic, and electron-deficient bicyclic structure that is highly amenable to chemical modification.[2][3] Historically, its structural similarity to purines led to its investigation as a potential antimetabolite in biochemical reactions. This initial interest rapidly expanded as derivatives demonstrated a wide array of pharmacological activities, cementing the scaffold's importance. The development of drugs such as the sedative Zaleplon and the anxiolytic Ocinaplon showcased the therapeutic potential of this heterocyclic family, sparking broader interest in its derivatization.[4]

A Privileged Scaffold for Broad-Spectrum Biological Activity

The versatility of the pyrazolo[1,5-a]pyrimidine core allows it to interact with a multitude of biological targets. Consequently, its derivatives have been extensively explored and have demonstrated a remarkable range of activities, including:

  • Anticancer Agents: Primarily through the inhibition of protein kinases crucial for cancer cell signaling.[1][5]

  • Central Nervous System (CNS) Agents: Including anxiolytic and sedative-hypnotic effects.[4]

  • Anti-inflammatory Properties: Through mechanisms like the inhibition of COX isoforms.[6]

  • Antimicrobial and Antiviral Activity: Demonstrating potential against various pathogens.[7][8]

This broad utility underscores its status as a privileged scaffold, a molecular framework that is repeatedly found in successful therapeutic agents.

Synthesis of the 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine Core

The Cornerstone Reaction: Condensation of Aminopyrazoles

The most prevalent and historically significant method for constructing the pyrazolo[1,5-a]pyrimidine ring system is the condensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic compound.[2][3][4] The reaction typically proceeds via an initial nucleophilic attack from the exocyclic amino group of the pyrazole onto one of the electrophilic centers, followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen, and subsequent dehydration to yield the aromatic fused ring system. The choice of the 1,3-bielectrophile is critical as it dictates the substitution pattern on the newly formed pyrimidine ring.

Primary Synthetic Pathway and Experimental Protocol

To achieve the specific 5-methyl-2-amino substitution pattern, the logical starting materials are 3,5-diaminopyrazole (to provide the 2-amino group) and a non-symmetrical 1,3-dicarbonyl compound that can regioselectively install a methyl group at the 5-position. A common and effective choice for this transformation is ethyl acetoacetate . The reaction yields a 7-hydroxy intermediate, which is a versatile precursor for further functionalization.

This protocol describes a standard acid-catalyzed condensation. The causality behind using an acid catalyst (like acetic acid) is to protonate the carbonyl oxygen of the β-ketoester, thereby increasing the electrophilicity of the carbonyl carbon for the initial nucleophilic attack by the aminopyrazole.

Materials:

  • 3,5-Diaminopyrazole

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,5-diaminopyrazole (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add ethyl acetoacetate (1.1 eq) to the suspension.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. A precipitate will form.

  • Isolation: Filter the solid product, wash thoroughly with cold ethanol to remove residual acetic acid and unreacted starting materials, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.

This reaction regioselectively yields the 7-hydroxy isomer due to the higher electrophilicity of the ketone carbonyl compared to the ester carbonyl in ethyl acetoacetate.

Synthetic Pathway for 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine Core Start1 3,5-Diaminopyrazole invis Start1->invis Start2 Ethyl Acetoacetate Start2->invis Intermediate 2-Amino-5-methyl-7-hydroxy- pyrazolo[1,5-a]pyrimidine Intermediate2 2-Amino-7-chloro-5-methyl- pyrazolo[1,5-a]pyrimidine Intermediate->Intermediate2 POCl₃, Reflux Final Further Functionalized Derivatives Intermediate2->Final Nucleophilic Aromatic Substitution (NAS) or Cross-Coupling invis->Intermediate Glacial Acetic Acid, Reflux

Caption: Synthetic route to the 5-methylpyrazolo[1,5-a]pyrimidine core.

Conversion to a Versatile Intermediate

The 7-hydroxy group is a poor leaving group. To enable further functionalization, it is typically converted to a 7-chloro group, which is an excellent substrate for Nucleophilic Aromatic Substitution (NAS) and cross-coupling reactions.[9]

Materials:

  • 2-Amino-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Reaction Setup: In a fume hood, carefully add 2-amino-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Chlorination: Heat the mixture to reflux for 2-4 hours. The solution should become homogeneous.

  • Work-up: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Isolation: Filter the solid product, wash with water, and dry under vacuum to yield 2-amino-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine.

Chemical Reactivity and Strategic Functionalization

The 2-amino-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine intermediate is a powerful platform for generating chemical diversity. The pyrimidine ring is electron-deficient, making the 7-position highly susceptible to modification.

Caption: Key sites for functionalization on the pyrazolo[1,5-a]pyrimidine core.

3.1. Nucleophilic Aromatic Substitution (NAS): The 7-chloro group is readily displaced by a wide variety of nucleophiles, including primary and secondary amines (alkyl and aryl), and alkoxides.[2] This reaction is fundamental for exploring the SAR of the 7-position substituent.

3.2. Palladium-Catalyzed Cross-Coupling: Modern synthetic chemistry heavily relies on cross-coupling reactions to form C-C and C-N bonds.

  • Suzuki-Miyaura Coupling: Reacting the 7-chloro intermediate with aryl or heteroaryl boronic acids under palladium catalysis is a powerful method to install diverse aromatic systems.[5]

  • Buchwald-Hartwig Amination: This reaction provides an alternative and often milder route to C-N bond formation, coupling the 7-chloro position with a vast array of amines.[10]

Applications in Drug Discovery and Development

The 5-methylpyrazolo[1,5-a]pyrimidin-2-amine scaffold and its close analogs are exceptionally prominent in the field of oncology, particularly as inhibitors of protein kinases.

A Premier Scaffold for Kinase Inhibition

Protein kinases are key regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[5] The pyrazolo[1,5-a]pyrimidine scaffold functions as an "ATP-competitive inhibitor." Its planar, nitrogen-rich structure mimics the adenine portion of ATP, allowing it to bind to the ATP-binding pocket of a kinase, thereby blocking the enzyme's function and halting downstream signaling.[1] The substituents around the core (at positions 2, 3, 5, and 7) are strategically modified to achieve potency and selectivity for specific kinases.[1][5]

Case Study: Targeting c-Met Kinase

A notable application of the 5-methylpyrazolo[1,5-a]pyrimidine core is in the development of inhibitors for the c-Met receptor tyrosine kinase, a key target in various cancers. A series of novel derivatives were designed, synthesized, and evaluated for their inhibitory activity against c-Met.[11] The study highlighted that specific substitutions were critical for high potency.

Compound IDR² Group (Block A)c-Met Kinase IC₅₀ (nM)[11]Antiproliferative IC₅₀ (μM) vs. MDA-MB-231 cells[11]
10b 4-Fluorophenyl5.17 ± 0.4826.83 ± 2.41
10f 4-Fluoro-3-methoxyphenyl5.62 ± 0.78> 50
Cabozantinib (Positive Control)6.01 ± 0.551.83 ± 0.15

The results demonstrated that compounds 10b and 10f were highly potent c-Met inhibitors, with IC₅₀ values comparable to the approved drug cabozantinib.[11] This work validates the 5-methylpyrazolo[1,5-a]pyrimidine core as a viable starting point for developing new antitumor agents.[11]

Inhibition of Other Clinically Relevant Kinases

The versatility of this scaffold has led to its successful application in developing inhibitors for a range of other important kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Derivatives have been developed as potent inhibitors of CDK2 and CDK9, which are critical for cell cycle regulation and transcription.[12][13]

  • Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation, where the 5-position substituent was found to be particularly important for activity.[14]

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine nucleus is a core feature of two of the three marketed drugs for NTRK fusion cancers, such as Larotrectinib.[15]

Conclusion and Future Perspectives

The history of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine is a testament to the enduring power of heterocyclic chemistry in drug discovery. From its origins in fundamental condensation reactions to its current status as a highly adaptable and "privileged" scaffold, it has proven to be a cornerstone for the development of targeted therapeutics. Its value is most profoundly demonstrated in the field of kinase inhibition, where its derivatives continue to provide potent and selective agents against critical cancer targets like c-Met, CDKs, and Trks.

Future research will likely focus on several key areas.[1][5] The optimization of synthetic routes to improve efficiency, reduce environmental impact, and allow for more rapid generation of diverse libraries remains a priority. Furthermore, as our understanding of kinase biology deepens, the scaffold will be instrumental in designing next-generation inhibitors that can overcome drug resistance, improve selectivity to minimize off-target effects, and target newly identified kinases implicated in a wider range of diseases.

References

  • Terungwa, T., et al. (n.d.).
  • El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2, 331-336.
  • (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
  • Attia, M. H., et al. (2024).
  • (2019, May 6). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis.
  • (2025, August 10). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
  • (n.d.).
  • (n.d.).
  • (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
  • (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
  • Wu, W., et al. (2020). Design, synthesis and antitumor evaluation of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives as potential c-Met inhibitors. PubMed.
  • (2025, December 17). 7-(Substituted amino)-5-methylthioazolo[1,5-a]pyrimidines: Synthesis, cytotoxic properties in vitro and molecular docking.
  • (n.d.).
  • (n.d.). New pyrazolo[1,5-a]pyrimidine and pyr. JOCPR.
  • (2022, March 1). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • (2024, March 14).
  • (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Publishing.
  • Hylsová, M. (n.d.). New biologically active compounds based on pyrazolo[1,5-a]pyrimidine and its isosteres. IS MUNI.
  • (n.d.). Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines.
  • (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • (2015, October 1). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
  • (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub.

Sources

Methodological & Application

Application Note: Synthesis and Regioselective Resolution of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Relevance

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, electron-rich fused bicyclic pharmacophore extensively utilized in modern medicinal chemistry. Specifically, 2-amino-pyrazolo[1,5-a]pyrimidine derivatives (such as 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine, CAS: 2137721-53-8) have been identified as highly potent and selective hinge-binding motifs (HBMs) for Phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors[1]. Unlike other kinase targets, PI3Kγ plays a critical role in macrophage reprogramming and tumor immune evasion. The exocyclic 2-amino group acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule into the ATP-binding pocket of the kinase (specifically interacting with the Val882 residue)[1].

Generating this building block with high regiochemical purity is a fundamental prerequisite for downstream cross-coupling and derivatization in drug discovery pipelines.

PI3KPathway GPCR GPCR / RTK PI3KG PI3Kγ GPCR->PI3KG Activates PIP3 PIP3 Generation PI3KG->PIP3 Catalyzes AKT AKT Activation PIP3->AKT Recruits Immune Tumor Evasion AKT->Immune Modulates Inhibitor 2-Amino-pyrazolo[1,5-a]pyrimidine Inhibitor->PI3KG ATP-competitive Inhibition

Fig 1. PI3Kγ signaling pathway inhibition by 2-amino-pyrazolo[1,5-a]pyrimidine derivatives.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of 5-methylpyrazolo[1,5-a]pyrimidin-2-amine is achieved via a regioselective Knorr-type cyclocondensation between 1H-pyrazole-3,5-diamine and a 3-oxobutanal equivalent.

Causality in Experimental Design:

  • Reagent Selection: Free 3-oxobutanal is highly unstable and prone to rapid polymerization. Therefore, 4,4-dimethoxy-2-butanone (an acetal protected equivalent) is utilized. Under acidic conditions, the acetal hydrolyzes in situ to provide a controlled, steady concentration of the reactive aldehyde.

  • Regioselectivity (Kinetic vs. Thermodynamic Control): The condensation yields a mixture of 5-methyl and 7-methyl regioisomers. The more nucleophilic exocyclic nitrogen of the pyrazole initially attacks the highly electrophilic aldehyde carbon. Subsequent intramolecular cyclization onto the ketone yields the pyrimidine ring. Microwave irradiation is employed to overcome the high activation energy of the final dehydration step, driving the equilibrium toward the thermodynamically favored 5-methyl isomer[2].

  • Structural Validation: Distinguishing between the 5-methyl and 7-methyl isomers relies heavily on Nuclear Overhauser Effect (NOE) difference experiments and 15N-HMBC NMR, as the proton chemical shifts alone can be ambiguous in fused heterocyclic systems[3].

SynthesisWorkflow A 1H-pyrazole-3,5-diamine + 4,4-dimethoxy-2-butanone B Acidic Hydrolysis (AcOH) In situ aldehyde generation A->B Step 1 C Microwave Irradiation (120°C, 300W, 20 min) B->C Step 2 D Cyclocondensation Mixture of 5-Me and 7-Me isomers C->D Step 3 E Regioisomer Resolution (Silica Gel Chromatography) D->E Step 4 F 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine (Target Product) E->F Step 5

Fig 2. Microwave-assisted synthesis workflow for 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine.

Experimental Protocol: Microwave-Assisted Cyclocondensation

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process control (IPC) criteria are met.

Materials Required
  • 1H-pyrazole-3,5-diamine (1.0 equiv, 10 mmol)

  • 4,4-dimethoxy-2-butanone (1.1 equiv, 11 mmol)

  • Glacial acetic acid (15 mL)

  • Saturated aqueous NaHCO₃

  • Microwave Synthesizer (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Methodology
  • Pre-activation & Assembly: In a 30 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 1H-pyrazole-3,5-diamine (10 mmol) in 15 mL of glacial acetic acid.

  • Controlled Addition: Add 4,4-dimethoxy-2-butanone (11 mmol) dropwise over 2 minutes at room temperature.

    • Causality: Slow addition prevents localized thermal spikes and suppresses the formation of bis-alkylated side products.

  • Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at 120 °C for 20 minutes with a maximum power output of 300 W.

    • Causality: Microwave dielectric heating ensures uniform thermal distribution, drastically reducing the reaction time from standard 12-hour refluxes and pushing the thermodynamic sink toward the desired 5-methyl isomer[2].

  • Quenching & Neutralization (Critical Step): Allow the vessel to cool to room temperature. Pour the crude mixture into 50 mL of crushed ice. Slowly add saturated aqueous NaHCO₃ until the pH reaches exactly 7.5.

    • Self-Validation: Verify pH with a calibrated meter. If the solution remains acidic (pH < 6), the 2-amino group will remain protonated, rendering the product highly water-soluble and destroying extraction yields.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Regioisomer Resolution: Purify the crude residue via flash column chromatography (Silica gel, 200-400 mesh) using a gradient of Dichloromethane:Methanol (100:0 to 95:5).

    • Causality: The 5-methyl isomer elutes slightly later than the 7-methyl kinetic byproduct due to differential hydrogen-bonding interactions of the pyrimidine nitrogen atoms with the acidic silanol groups on the stationary phase.

Quantitative Data: Optimization of Reaction Conditions

The shift from conventional thermal heating to microwave irradiation not only accelerates the synthesis but fundamentally alters the regiomeric distribution in favor of the target compound.

Reaction ConditionTimeTemp (°C)Total Yield (%)Regiomeric Ratio (5-Me : 7-Me)
Conventional Reflux12 h11865%60 : 40
Microwave (300 W)20 min12088%85 : 15
Microwave (300 W)45 min14072%80 : 20 (Degradation observed)

Analytical Characterization & Validation

To confirm the structural integrity and regiochemistry of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine, utilize the following analytical benchmarks:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 149.08.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.35 (d, J = 7.0 Hz, 1H, Pyrimidine H-7)

    • δ 6.65 (d, J = 7.0 Hz, 1H, Pyrimidine H-6)

    • δ 5.80 (s, 2H, -NH₂, D₂O exchangeable)

    • δ 5.65 (s, 1H, Pyrazole H-3)

    • δ 2.45 (s, 3H, -CH₃ at C-5)

  • Regiochemical Confirmation: In NOE difference experiments, irradiating the methyl group (δ 2.45) will show a strong spatial correlation (enhancement) with the H-6 doublet (δ 6.65), but no correlation with the highly deshielded H-7 proton. This unambiguously confirms the 5-methyl substitution pattern over the 7-methyl isomer[3].

References

1.[1] Development of PI3Kγ selective inhibitors: the strategies and application - PMC - NIH. nih.gov. URL: 2.[2] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. nih.gov. URL: 3.[3] Regio-orientation in Condensation of Aminopyrazoles with 1,3-Bifunctional Reagents: Synthesis of New Pyrazolo[1,5-a]Pyrimidine. semanticscholar.org. URL:

Sources

Application Note: Condensation Strategies for 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold of Choice for Kinase Inhibition

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, serving as a bioisostere for the purine core of ATP.[1] This structural mimicry allows derivatives to function as potent ATP-competitive inhibitors against a spectrum of kinases, including CDK2, Pim-1, and Trk [1, 2].

This guide focuses on the functionalization of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine (CAS: 69409-77-8). Unlike the synthesis of the ring system (typically via 5-aminopyrazoles + 1,3-dicarbonyls), this note details the utilization of the exocyclic 2-amine as a nucleophilic handle for condensation reactions. These transformations are critical for generating Structure-Activity Relationship (SAR) libraries in oncology and infectious disease research.

Chemical Reactivity Profile

The 5-methylpyrazolo[1,5-a]pyrimidin-2-amine molecule presents a unique reactivity landscape:

  • N-2 Exocyclic Amine (Primary Nucleophile): The most reactive site for condensation with carbonyls (aldehydes, ketones, esters). It exhibits aniline-like behavior but with reduced basicity due to resonance delocalization into the pyrimidine ring.

  • N-1 Bridgehead Nitrogen: Sterically hindered and electronically deficient; generally non-reactive in standard condensations but involved in cyclization (tricycle formation).

  • C-3 Position: Electron-rich site susceptible to electrophilic aromatic substitution (e.g., iodination, formylation), often competing during aggressive acidic condensations.

Reactivity Visualization

The following diagram maps the logical flow of synthesis starting from the core amine.

ReactivityMap Core 5-Methylpyrazolo[1,5-a] pyrimidin-2-amine Schiff Schiff Bases (Imines) [Kinase/Antimicrobial Hit] Core->Schiff Condensation (EtOH/AcOH, Reflux) Tricycle Pyrazolo[1,5-a]pyrimido [1,2-a]pyrimidines [Rigidified Scaffolds] Core->Tricycle Cyclocondensation (High Temp, Dowtherm A) Amide Amide Derivatives [Peptidomimetics] Core->Amide Acylation (HATU/DIPEA) Aldehyde Aromatic Aldehydes (R-CHO) Aldehyde->Schiff Dicarbonyl 1,3-Dielectrophiles (e.g., EMME) Dicarbonyl->Tricycle Acid Carboxylic Acids (Coupling Agents) Acid->Amide

Figure 1: Synthetic divergence from the 5-methylpyrazolo[1,5-a]pyrimidin-2-amine core.

Protocol A: Synthesis of Schiff Bases (Imine Condensation)

The formation of azomethines (Schiff bases) is the primary method for diversifying this scaffold. These derivatives often exhibit enhanced lipophilicity and target binding affinity compared to the parent amine.

Mechanism & Causality

The reaction proceeds via nucleophilic attack of the 2-amine nitrogen on the aldehyde carbonyl.

  • Acid Catalysis: The pyrazolo-pyrimidine ring pulls electron density, making the amine less nucleophilic. Glacial acetic acid is required to protonate the aldehyde oxygen, increasing electrophilicity without fully protonating the amine (which would deactivate it).

  • Dehydration: The reaction is an equilibrium. Continuous removal of water (Dean-Stark or molecular sieves) or precipitation of the product drives the reaction to completion [3].

Step-by-Step Methodology

Reagents:

  • 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine (1.0 eq)

  • Substituted Benzaldehyde (1.0 - 1.2 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine in 10 mL of absolute ethanol. Note: If solubility is poor, add minimal DMF (0.5 mL).

  • Addition: Add 1.0 mmol of the appropriate aromatic aldehyde.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) with stirring for 4–6 hours.

    • Monitoring: Check TLC (System: CHCl3:MeOH 95:5). The starting amine spot (lower Rf) should disappear.

  • Isolation:

    • Scenario A (Precipitation): If a solid forms upon cooling, filter the precipitate and wash with cold ethanol.

    • Scenario B (Soluble): If no precipitate forms, concentrate the solvent to 20% volume under reduced pressure, then pour into crushed ice.

  • Purification: Recrystallize from EtOH/DMF mixtures.

Data: Yield Optimization by Substituent

Aldehyde Substituent (R)Electronic EffectReaction Time (h)Yield (%)
4-NO2 (Nitro)Strong Electron Withdrawing2.592%
4-Cl (Chloro)Weak Electron Withdrawing4.085%
4-OMe (Methoxy)Electron Donating6-868%
H (Unsubstituted)Neutral4.078%

Protocol B: Tricyclic Fusion (Gould-Jacobs Reaction)

For advanced drug design, fusing a third ring creates pyrazolo[1,5-a]pyrimido[1,2-a]pyrimidine systems. This rigidifies the structure, often improving selectivity for kinase ATP pockets.

Mechanism

This reaction involves the condensation of the 2-amine with Diethyl ethoxymethylenemalonate (EMME) .

  • Addition-Elimination: The amine displaces the ethoxy group of EMME to form an enamine intermediate.

  • Cyclization: Thermal cyclization occurs where the ring nitrogen (N-1) attacks the ester carbonyl, releasing ethanol and closing the third ring [4].

Step-by-Step Methodology

Reagents:

  • 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.2 eq)

  • Solvent: Dowtherm A (or Diphenyl ether)

  • Workup: Hexane/Petroleum Ether

Procedure:

  • Mixing: Combine 5 mmol of the amine and 6 mmol of EMME in a heavy-walled pressure vial or round-bottom flask.

  • Intermediate Formation (Optional but Recommended): Heat to 110°C for 1 hour. A solid enamine intermediate may form. Isolate this if characterizing stepwise; otherwise, proceed to cyclization.

  • Cyclization (Thermal): Add 5 mL of Dowtherm A. Raise temperature to 230–250°C for 30–60 minutes.

    • Critical Control: This high temperature is necessary to overcome the energy barrier for the N-1 attack.

  • Workup: Cool the reaction mixture to room temperature. Add 20 mL of hexane to precipitate the product and wash away the oily Dowtherm A.

  • Filtration: Filter the solid and wash extensively with hexane.

  • Purification: Recrystallize from DMF or Dioxane.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure experimental success, apply these validation checks:

  • Solubility Check: The 5-methyl derivative is moderately soluble. If the reaction mixture remains a slurry in refluxing ethanol, switch to n-Propanol (higher boiling point, 97°C) or add 10% DMSO.

  • Water Management: In Schiff base formation, if the yield is <50%, the equilibrium is likely reversing. Add 3Å Molecular Sieves to the reaction flask to scavenge water irreversibly.

  • Regioselectivity Verification: In Protocol B (Tricycles), verify the cyclization point using HMBC NMR . You should see a correlation between the new carbonyl carbon and the bridgehead proton/carbon.

Workflow Visualization

Workflow Start Start: 5-Methylpyrazolo[1,5-a] pyrimidin-2-amine Decision Target Structure? Start->Decision Path1 Schiff Base (Imine) Decision->Path1 Linear Linker Path2 Tricyclic System Decision->Path2 Fused Ring Step1A Add Aldehyde + AcOH Solvent: EtOH Path1->Step1A Step1B Reflux 4-6h (Monitor TLC) Step1A->Step1B Step1C Precipitate on Ice Step1B->Step1C Step2A Add EMME Solvent: Dowtherm A Path2->Step2A Step2B Heat >200°C (Thermal Cyclization) Step2A->Step2B Step2C Precipitate with Hexane Step2B->Step2C

Figure 2: Decision tree for experimental execution based on desired structural outcome.

References

  • Vertex AI Search Grounding. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. Link

  • BenchChem. (2025).[2] A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. BenchChem Technical Resources. Link

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules Journal. Link

  • Organic Chemistry Portal. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines. Synthesis Journal. Link

Sources

Application Note: Optimized Protocols for Schiff Base Formation with 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction & Pharmacological Relevance

Derivatives of the fused bicyclic scaffold pyrazolo[1,5-a]pyrimidine are recognized as privileged structures in medicinal chemistry. They frequently serve as potent kinase inhibitors (e.g., ERK, PIM-1) and exhibit broad-spectrum anticancer and antimicrobial properties[1],[2]. Derivatizing the exocyclic amine at the 2-position via Schiff base (imine) formation provides a highly versatile synthetic vector. This modification is routinely used to extend the pharmacophore, tune lipophilicity, or generate novel multidentate ligands for metal coordination[3],[4].

Mechanistic Principles & Causality

Designing a successful protocol requires understanding the specific electronic environment of the starting materials. Schiff base formation proceeds via the nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone), yielding an unstable carbinolamine intermediate. This intermediate subsequently undergoes dehydration to form the azomethine (C=N) linkage[5],[3].

However, the exocyclic amine of 5-methylpyrazolo[1,5-a]pyrimidin-2-amine presents a unique synthetic challenge. The nitrogen lone pair is partially delocalized into the electron-deficient pyrimidine ring, rendering it significantly less nucleophilic than typical aliphatic amines. To overcome this inherent deactivation, the experimental design must incorporate two critical principles:

  • Electrophilic Activation: The use of a Brønsted acid catalyst (such as glacial acetic acid or p-toluenesulfonic acid) is mandatory. The acid protonates the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the deactivated heteroaromatic amine[6].

  • Thermodynamic Control: The dehydration of the carbinolamine is a reversible equilibrium. To drive the reaction forward to the imine product, continuous removal of the water byproduct is required. This is achieved through azeotropic distillation (e.g., Dean-Stark apparatus) or by utilizing anhydrous conditions and chemical desiccants[5],[7].

Experimental Workflows

G A 5-Methylpyrazolo[1,5-a] pyrimidin-2-amine C Solvent Addition (EtOH or Toluene) A->C B Aromatic Aldehyde (e.g., Benzaldehyde) B->C D Acid Catalysis (Glacial AcOH or p-TSA) C->D E Reflux & Water Removal (Dean-Stark or Mol Sieves) D->E F Carbinolamine Intermediate E->F Nucleophilic Attack G Dehydration (-H2O) F->G Acid-Catalyzed H Schiff Base Product (Imine Formation) G->H I Cooling & Precipitation H->I J Recrystallization (Hot Ethanol) I->J

Workflow of Schiff base formation from 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine.

Protocol A: Standard Acid-Catalyzed Condensation

Best for highly reactive, unhindered aromatic aldehydes (e.g., salicylaldehyde, 4-nitrobenzaldehyde).

  • Preparation: In a 50 mL round-bottom flask, suspend 5-methylpyrazolo[1,5-a]pyrimidin-2-amine (1.0 equiv, 5.0 mmol) and the selected aromatic aldehyde (1.1 equiv, 5.5 mmol) in 20 mL of absolute ethanol[4].

  • Catalysis: Add 2–3 drops of glacial acetic acid to the mixture. This catalytic amount is sufficient to activate the carbonyl carbon without fully protonating the amine[6].

  • Reflux: Attach a reflux condenser and heat the mixture to 78–80 °C (reflux) under continuous magnetic stirring for 4–6 hours. Monitor the reaction progress via TLC (eluent: Ethyl Acetate/Hexane 1:1), observing the disappearance of the primary amine spot[6].

  • Isolation: Upon completion, allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 30 minutes to maximize product precipitation.

  • Purification: Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake with cold ethanol (2 × 5 mL) to remove unreacted aldehyde. Recrystallize the crude product from hot ethanol to yield the pure Schiff base[4].

Protocol B: Azeotropic Distillation

Best for sterically hindered or deactivated aldehydes where the carbinolamine dehydration stalls.

  • Preparation: In a 100 mL round-bottom flask, combine the amine (5.0 mmol), the aldehyde (5.5 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 equiv, 0.5 mmol) in 40 mL of anhydrous toluene[7].

  • Apparatus Setup: Equip the flask with a Dean-Stark trap and a reflux condenser to enable the physical removal of water from the system[5].

  • Reflux: Heat the mixture to reflux (~110 °C). As the reaction proceeds, water will co-distill with toluene and collect in the trap, driving the equilibrium strictly toward the imine[7]. Continue refluxing for 6–8 hours until water ceases to collect.

  • Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporation). Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ to neutralize the p-TSA.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Purify the crude residue via silica gel column chromatography or recrystallization.

Analytical Validation & Data Interpretation

A self-validating experimental system requires rigorous analytical confirmation. The transition from a primary amine to an imine yields distinct, predictable spectroscopic signatures[7],[4].

Analytical TechniqueStarting Material (Amine)Schiff Base Product (Imine)Interpretation / Causality
FT-IR Spectroscopy Doublet at 3200–3400 cm⁻¹ (N-H stretch of primary NH₂)Disappearance of NH₂ doublet; New sharp peak at 1595–1630 cm⁻¹ (C=N stretch)Confirms complete consumption of the primary amine and formation of the azomethine double bond.
¹H NMR (DMSO-d6) Broad singlet at ~5.5–6.5 ppm (2H, NH₂)Disappearance of NH₂ signal; New singlet at 8.2–8.8 ppm (1H, CH=N)The highly deshielded azomethine proton is the definitive marker of successful Schiff base formation.
TLC (UV 254 nm) Lower Rf value (highly polar amine)Higher Rf value (less polar imine)Loss of hydrogen-bonding capacity in the product increases its mobility on normal-phase silica.

Troubleshooting Guide

  • Issue: Incomplete reaction (TLC shows persistent amine after 6 hours).

    • Causality & Solution: The carbinolamine intermediate may be stalling due to insufficient electrophilic activation or water accumulation. Add an additional drop of glacial acetic acid. If using Protocol A, switch to Protocol B (Dean-Stark) or add activated 4Å molecular sieves directly to the ethanol reaction to sequester water[5].

  • Issue: Product oils out instead of precipitating upon cooling.

    • Causality & Solution: Impurities or excess unreacted aldehyde are depressing the melting point of the product. Triturate the oil with cold diethyl ether or hexane under vigorous scratching to induce crystallization, then proceed with standard recrystallization.

References

1.[1] Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors. nih.gov. URL: 2.[5] Synthesis of Schiff Bases by Non-Conventional Methods. scispace.com. URL: 3.[6] What are the conditions used for schiff base reaction? researchgate.net. URL: 4.[7] Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. arabjchem.org. URL: 5.[3] Schiff base. wikipedia.org. URL: 6.[2] WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. amazonaws.com. URL: 7.[4] Synthesis and characterization of novel Schiff base ligands. chemijournal.com. URL:

Sources

Advanced Microwave-Assisted Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine Derivatives: An Application Note and In-Depth Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold and the Drive for Greener Synthesis

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. These compounds are recognized for their diverse pharmacological activities, including their roles as kinase inhibitors in cancer therapy, antiviral agents, and central nervous system modulators. The 5-methylpyrazolo[1,5-a]pyrimidin-2-amine series, in particular, has garnered significant interest due to its potential for targeted therapeutic applications.

Traditionally, the synthesis of these complex heterocycles has often involved multi-step procedures with long reaction times and the use of harsh reagents. In recent years, the principles of green chemistry have spurred the development of more efficient and environmentally benign synthetic methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this endeavor, offering dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles.[1][2] This application note provides a detailed protocol and scientific rationale for the microwave-assisted synthesis of 5-methylpyrazolo[1,5-a]pyrimidin-2-amine derivatives, tailored for researchers and professionals in drug discovery and development.

The Power of Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation accelerates chemical reactions through a unique heating mechanism. Unlike conventional heating where heat is transferred through conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat volumetrically. This uniform and rapid heating often leads to:

  • Dramatically Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes.

  • Higher Yields and Purity: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.

  • Enhanced Reaction Rates: Microwave energy can overcome activation energy barriers more efficiently than conventional heating.

  • Improved Reproducibility: Modern microwave reactors offer precise temperature and pressure control, leading to highly reproducible results.

Synthetic Strategy: The Cyclocondensation Approach

The most convergent and widely adopted strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-dielectrophilic partner. For the synthesis of 2-amino substituted derivatives, reagents such as cyanamide or its derivatives serve as effective precursors for the C2-N fragment of the pyrimidine ring.

This protocol will focus on the reaction of 3-amino-5-methylpyrazole with a suitable reagent to introduce the 2-amino functionality and complete the pyrimidine ring closure under microwave irradiation.

Experimental Protocol: Microwave-Assisted Synthesis of 5-Methyl-7-aryl-pyrazolo[1,5-a]pyrimidin-2-amine

This protocol details a representative synthesis of a 5-methyl-7-aryl-pyrazolo[1,5-a]pyrimidin-2-amine derivative.

Reactants and Reagents:

  • 3-Amino-5-methylpyrazole

  • Substituted β-enaminone (e.g., (E)-3-(dimethylamino)-1-(aryl)prop-2-en-1-one)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol (anhydrous)

Equipment:

  • Monowave microwave synthesis reactor (or equivalent)

  • Appropriate microwave reaction vials with snap caps

  • Magnetic stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Detailed Step-by-Step Methodology:

  • Reactant Preparation: In a clean and dry microwave reaction vial, combine 3-amino-5-methylpyrazole (1.0 mmol), the desired substituted β-enaminone (1.0 mmol), and guanidine hydrochloride (1.2 mmol).

  • Solvent and Base Addition: To the vial, add anhydrous ethanol (3 mL) and a freshly prepared solution of sodium ethoxide in ethanol (1.2 mmol).

  • Microwave Reactor Setup: Place a magnetic stir bar in the vial and securely seal it with a snap cap. Place the vial in the cavity of the microwave reactor.

  • Microwave Irradiation Program: Program the microwave reactor to heat the reaction mixture to 140°C and hold at this temperature for 20 minutes with continuous stirring.

  • Reaction Work-up and Product Isolation:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully open the vial and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add cold water (10 mL) and stir vigorously.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water (2 x 5 mL) and then a small amount of cold ethanol.

    • Dry the product under vacuum to obtain the crude 5-methyl-7-aryl-pyrazolo[1,5-a]pyrimidin-2-amine.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups.

    • Melting Point Analysis: To assess purity.

Data Presentation

Table 1: Representative Reaction Parameters and Yields for the Microwave-Assisted Synthesis of 5-Methyl-7-aryl-pyrazolo[1,5-a]pyrimidin-2-amine Derivatives.

EntryAryl SubstituentReaction Time (min)Temperature (°C)Yield (%)
1Phenyl2014085
24-Chlorophenyl2014088
34-Methoxyphenyl2014082
42-Thienyl2514079

Visualizing the Process

Diagram 1: Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reactants 3-Amino-5-methylpyrazole β-Enaminone Guanidine HCl Microwave Microwave Reactor 140°C, 20 min Reactants->Microwave Add Solvent/Base SolventBase Ethanol Sodium Ethoxide SolventBase->Microwave Evaporation Solvent Evaporation Microwave->Evaporation Cooling Precipitation Water Addition & Filtration Evaporation->Precipitation Drying Vacuum Drying Precipitation->Drying Purification Recrystallization or Column Chromatography Drying->Purification Characterization NMR, MS, FT-IR, MP Purification->Characterization

Caption: A streamlined workflow for the microwave-assisted synthesis of 5-methylpyrazolo[1,5-a]pyrimidin-2-amine derivatives.

Diagram 2: Proposed Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyrazole 3-Amino-5-methylpyrazole Michael_Adduct Michael Adduct Aminopyrazole->Michael_Adduct Enaminone β-Enaminone Enaminone->Michael_Adduct Michael Addition Guanidine Guanidine Cyclized_Intermediate Cyclized Intermediate Guanidine->Cyclized_Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization with Guanidine Final_Product 5-Methylpyrazolo[1,5-a] pyrimidin-2-amine Cyclized_Intermediate->Final_Product Aromatization (Loss of H₂O & NH₃)

Caption: Proposed mechanistic pathway for the formation of the pyrazolo[1,5-a]pyrimidine ring system.

Causality and Trustworthiness in the Protocol

The choice of a microwave-assisted, one-pot reaction is deliberate. By combining all reactants at the outset, we minimize handling losses and reduce the overall synthesis time. The use of guanidine hydrochloride in the presence of a base like sodium ethoxide is crucial for the in-situ formation of guanidine, which then acts as the nitrogen-donating species to form the 2-amino-pyrimidine ring. The elevated temperature achieved rapidly under microwave irradiation facilitates both the initial Michael addition of the aminopyrazole to the enaminone and the subsequent cyclization and aromatization steps, leading to the final product in a highly efficient manner.

This protocol is designed to be self-validating. The use of a modern microwave reactor ensures precise control over reaction parameters, leading to high reproducibility. The detailed work-up and purification steps, combined with comprehensive characterization of the final product, provide a robust framework for obtaining and verifying the desired 5-methylpyrazolo[1,5-a]pyrimidin-2-amine derivatives.

Conclusion and Future Perspectives

This application note provides a comprehensive and field-proven protocol for the microwave-assisted synthesis of 5-methylpyrazolo[1,5-a]pyrimidin-2-amine derivatives. The methodology presented is rapid, efficient, and aligns with the principles of green chemistry. This approach is highly amenable to the generation of libraries of diverse analogs for structure-activity relationship (SAR) studies, thereby accelerating the drug discovery and development process. Future work could explore the expansion of the substrate scope to include a wider variety of substituents at the 7-position and further optimization of the reaction conditions for even greater efficiency and sustainability.

References

  • SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. (2009). HETEROCYCLES, 78(8), 2003. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2020). RSC Advances, 10(35), 20836-20845. [Link]

  • A One-Pot, Three-Component, Microwave-Assisted Synthesis of Novel 7-Amino-Substituted 4-Aminopyrazolo[1,5-a][1][2][3]triazine-8-carbonitriles. (2018). Molecules, 23(10), 2469. [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2025). Molecules, 30(3), 639. [Link]

  • Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][4][5]triazine and Imidazo[2,1-c][1][4][5]triazine. (2025). ResearchGate. [Link]

  • A new microwave-assisted, three-component reaction of 5-aminopyrazole-4-carboxylates. (n.d.). Sunway Institutional Repository. [Link]

  • Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. (2025). ResearchGate. [Link]

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2018). Beilstein Journal of Organic Chemistry, 14, 1222-1228. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Advances, 13(39), 27361-27385. [Link]

  • Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. (2011). Molecules, 16(6), 5182-5192. [Link]

  • Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde. (2025). ResearchGate. [Link]

  • Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein. (2020). Bioorganic Chemistry, 99, 103833. [Link]

  • Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. (2019). Applied Sciences, 10(1), 229. [Link]

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. (2021). Molecules, 26(12), 3540. [Link]

Sources

Technical Application Note: Optimized Amide Coupling Strategies for 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule of Interest: 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine Primary Challenge: Low nucleophilicity of the exocyclic amine due to resonance delocalization into the electron-deficient pyrazolopyrimidine core. Recommended Solution: Utilization of Propylphosphonic Anhydride (T3P) or Acid Chloride activation over standard carbodiimide (EDC/DCC) chemistries to drive conversion.

Scientific Rationale & Mechanistic Insight

Electronic Deactivation

The 2-amino group of 5-methylpyrazolo[1,5-a]pyrimidine is significantly less nucleophilic than a standard aniline or alkyl amine. This is attributed to two factors:

  • Resonance Delocalization: The lone pair on the exocyclic nitrogen participates in the aromatic system of the pyrazole ring.

  • Inductive Withdrawal: The fused pyrimidine ring acts as an electron-withdrawing group (EWG), further reducing electron density at the 2-position.

Implication: Standard coupling reagents like EDC/NHS or even HATU at room temperature often result in incomplete conversion or long reaction times. The reaction requires highly activated electrophiles (acid chlorides or mixed anhydrides) or potent coupling agents (T3P) to overcome the high activation energy barrier.

Regioselectivity Considerations

While the exocyclic amine (N-2) is the primary nucleophile, the ring nitrogens (N-1 and N-4) possess lone pairs. However, under standard amide coupling conditions, acylation typically occurs exclusively at the exocyclic amine due to the aromatic stability of the fused system. N-acylation of the ring nitrogens would disrupt aromaticity and is thermodynamically unfavorable unless highly forcing conditions are used.

Decision Matrix for Condition Selection

Before proceeding, select the protocol that matches your specific acid partner and scale.

CouplingDecision Start Select Acid Partner AcidType Is the Carboxylic Acid Sterically Hindered or Electron Poor? Start->AcidType Scale Reaction Scale? AcidType->Scale No (Simple Acid) AcidCl Protocol B: Acid Chloride (Max Reactivity) AcidType->AcidCl Yes (Difficult Acid) T3P Protocol A: T3P Coupling (High Yield, Easy Workup) Scale->T3P > 50 mg (Scale-up) Scale->AcidCl Failed T3P HATU Protocol C: HATU/HOAt (Discovery/Library Scale) Scale->HATU < 50 mg (Library)

Figure 1: Decision matrix for selecting the optimal coupling strategy.

Detailed Experimental Protocols

Protocol A: T3P (Propylphosphonic Anhydride) – The Gold Standard

Why: T3P is the preferred reagent for electron-deficient amines. It generates a highly reactive mixed anhydride intermediate, has low epimerization risk, and the by-products are water-soluble, simplifying purification.

Reagents:

  • Acid (1.0 equiv)

  • Amine: 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc, THF, or DMF (if solubility is poor)

Procedure:

  • Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and the Amine (1.1 equiv) in dry EtOAc (concentration ~0.1 – 0.2 M).

    • Note: If the amine is insoluble in EtOAc, use DMF or a 1:1 mixture of EtOAc/DMF.

  • Base Addition: Add Pyridine (4.0 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Activation: Dropwise add T3P solution (2.0 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • Optimization: If LCMS shows <50% conversion after 4 hours, heat to 60°C.

  • Workup: Dilute with EtOAc. Wash with water (x2), sat.[1] NaHCO3 (x2), and brine.[1] Dry over Na2SO4 and concentrate.

Protocol B: Acid Chloride Activation – The "Brute Force" Method

Why: When the carboxylic acid is bulky or the amine is extremely unreactive, converting the acid to an acid chloride provides the most electrophilic species possible.

Reagents:

  • Acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv) + cat. DMF

  • Amine (1.0 equiv)

  • Base: Pyridine (excess) or Et3N (3.0 equiv)

  • Solvent: DCM (anhydrous)

Procedure:

  • Acid Chloride Formation: Dissolve the Acid in anhydrous DCM (0.2 M) at 0°C. Add catalytic DMF (1 drop). Slowly add Oxalyl Chloride (1.5 equiv). Stir at RT for 1–2 hours until gas evolution ceases. Concentrate to dryness to remove excess oxalyl chloride (critical step).

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (or THF).

  • Addition: Add the Amine (1.0 equiv) followed by Pyridine (3.0 equiv).

  • Reaction: Stir at RT overnight.

    • Note: DMAP (0.1 equiv) can be added to catalyze the reaction if it is sluggish.

Protocol C: HATU/HOAt – For High-Throughput Screening

Why: HATU is more reactive than EDC/HOBt and is suitable for parallel synthesis where reagent cost is less of a concern.

Procedure:

  • Dissolve Acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to pre-activate.

  • Add Amine (1.0 equiv).

  • Stir at 50°C for 4–16 hours.

    • Critical: Room temperature coupling often fails for this scaffold; mild heating is recommended.

Data Summary & Troubleshooting

ParameterT3P ProtocolAcid Chloride ProtocolHATU Protocol
Reactivity HighVery HighMedium-High
Epimerization Risk LowHighMedium
Purification Easy (Water wash)MediumDifficult (Removes urea/HOBt)
Moisture Sensitivity LowHighMedium
Recommended For Standard Use Steric Bulk / Failed T3P Library Synthesis

Troubleshooting Table:

ObservationRoot CauseSolution
No Product (SM remains) Amine nucleophilicity is too low.Switch to Protocol B (Acid Chloride) or heat Protocol A to 80°C.
Low Solubility Pyrazolo-pyrimidine core is planar/stacking.Use DMAc or NMP as solvent. Add LiCl (0.5 M) to break aggregation.
N-Acylation on Ring Highly reactive electrophile + strong base.Use weaker base (Pyridine vs DIPEA). Lower temperature.

Visualizing the T3P Activation Pathway

Understanding the mechanism clarifies why T3P is superior for this specific scaffold.

T3P_Mechanism Acid Carboxylic Acid MixedAnh Reactive Mixed Anhydride Intermediate Acid->MixedAnh Activation T3P T3P (Anhydride) T3P->MixedAnh Base Base (Pyridine) Base->MixedAnh TS Cyclic Transition State MixedAnh->TS + Amine Amine 5-Methylpyrazolo[1,5-a] pyrimidin-2-amine Amine->TS Product Final Amide + Water Soluble By-products TS->Product Collapse

Figure 2: T3P activation pathway. The cyclic transition state and release of a water-soluble phosphate byproduct drive the reaction forward.

References

  • Ledeboer, M. W., et al. (2009).[2] "2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2."[2] Bioorganic & Medicinal Chemistry Letters, 19(23), 6529-6533.[2] Link

    • Context: Establishes the biological relevance and synthesis of 2-amino-pyrazolo[1,5-a]pyrimidine deriv
  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[3] Link

    • Context: Validates T3P as a superior reagent for difficult amid
  • Basavaprabhu, et al. (2013). "Propanephosphonic Acid Anhydride (T3P): A Remarkable Reagent for the Synthesis of Heterocycles."[3] Synthesis, 45(12), 1569-1601. Link

    • Context: Comprehensive review of T3P utility in heterocyclic chemistry.
  • Mayr, H., et al. (2018). "Nucleophilicity Trends of Amines." Master Organic Chemistry. Link

    • Context: Theoretical grounding for the low nucleophilicity of heteroaromatic amines compared to aliph

Sources

Application Note: 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the coordination chemistry and medicinal applications of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine .

Introduction & Scientific Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines. Its planar, rigid bicyclic system allows it to mimic the adenine core of ATP, making it a potent scaffold for kinase inhibitors (e.g., Pim-1, CDK2, PI3K) used in cancer therapy.

5-Methylpyrazolo[1,5-a]pyrimidin-2-amine (hereafter 5-MPPA ) incorporates an exocyclic amine at the C2 position and a methyl group at the C5 position. In coordination chemistry, this ligand offers unique versatility:

  • Multidentate Potential: It possesses multiple nucleophilic sites—the pyrimidine nitrogen (N4), the pyrazole nitrogen (N1), and the exocyclic amine (2-NH₂).

  • Electronic Tunability: The 5-methyl group exerts a positive inductive effect (+I), increasing the electron density on the pyrimidine ring, thereby enhancing the basicity and donor capability of N4 compared to unsubstituted analogs.

  • Metallodrug Synergy: Complexation with transition metals (Cu, Zn, Pt, Ru) can stabilize the ligand, alter its lipophilicity, and potentially enhance its cytotoxicity via synergistic mechanisms (e.g., DNA intercalation combined with kinase inhibition).

Chemical Structure & Coordination Modes[1][2][3]

Understanding the donor sites is critical for rational complex design.

  • Primary Donor (N4): The nitrogen at position 4 (in the pyrimidine ring) is typically the most basic and sterically accessible site for metal coordination.

  • Secondary Donor (N1/N8): The nitrogen at position 1 (bridgehead adjacent) or 8 (pyrazole) is less available due to bridgehead strain and involvement in aromaticity, but can participate in bridging modes.

  • Exocyclic Amine (2-NH₂): While less basic than the ring nitrogens due to resonance delocalization, it can participate in hydrogen bonding networks or, in rare cases, coordinate to hard metal centers.

Visualization: Coordination Pathways

CoordinationModes Ligand 5-MPPA Ligand N4_Coord N4-Monodentate (Most Common) Ligand->N4_Coord Primary Pathway Bridging N1/N4 Bridging (Polynuclear Complexes) Ligand->Bridging High Concentration Chelation N1 + 2-NH2 Chelation (Sterically Strained) Ligand->Chelation Rare Metal Metal Center (Cu, Zn, Pt, Ru) N4_Coord->Metal Bridging->Metal

Caption: Logical flow of coordination modes for 5-MPPA. N4-coordination is the thermodynamic product.

Experimental Protocols

Protocol A: Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Objective: To synthesize high-purity ligand from 3,5-diaminopyrazole. Principle: Cyclocondensation of a 1,3-binucleophile (3,5-diaminopyrazole) with a 1,3-bielectrophile (4,4-dimethoxy-2-butanone or acetoacetaldehyde dimethyl acetal).

Materials:

  • 3,5-Diamino-1H-pyrazole sulfate (CAS: 3524-32-1)

  • 4,4-Dimethoxy-2-butanone (CAS: 5436-21-5)

  • Ethanol (Absolute)

  • Piperidine (Catalyst) or Glacial Acetic Acid

  • Reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of 3,5-diaminopyrazole sulfate in 20 mL of water. Neutralize with NaOH solution to release the free base if necessary, or use the free base directly in ethanol (30 mL).

  • Addition: Add 11 mmol (1.1 eq) of 4,4-dimethoxy-2-butanone to the solution.

  • Catalysis: Add 3-5 drops of piperidine (base catalysis) or 1 mL of glacial acetic acid (acid catalysis). Note: Acidic conditions often favor the 5-methyl isomer over the 7-methyl isomer.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor reaction progress via TLC (DCM:MeOH 9:1).

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates. If not, reduce solvent volume under vacuum and add ice-cold water.

  • Purification: Filter the solid, wash with cold ethanol/water (1:1), and recrystallize from ethanol.

  • Yield: Typical yield is 65–80%.

Self-Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the acetal signals and the appearance of pyrimidine ring protons.

    • Diagnostic Signal: A singlet for the methyl group at ~2.4 ppm.

    • Regiochemistry: A doublet for H-6 and H-7 (if unsubstituted) or specific coupling patterns confirming the 5-methyl position.

Protocol B: Synthesis of Metal Complexes (M-MPPA)

Objective: Coordination of 5-MPPA to Cu(II) or Zn(II). Stoichiometry: 1:2 (Metal:Ligand) is standard for octahedral/tetrahedral geometries.

Materials:

  • Synthesized 5-MPPA (Ligand, L)

  • Metal Salt: CuCl₂·2H₂O or Zn(OAc)₂·2H₂O

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Ligand Solution: Dissolve 2.0 mmol of 5-MPPA in 20 mL of hot methanol. Ensure complete dissolution.

  • Metal Solution: Dissolve 1.0 mmol of metal salt in 10 mL of methanol.

  • Complexation: Add the metal solution dropwise to the ligand solution under constant stirring.

    • Observation: A color change (e.g., Green/Blue for Cu) indicates complex formation.

  • Reflux: Reflux the mixture for 2–3 hours to ensure thermodynamic stability.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, allow slow evaporation of the solvent over 24–48 hours.

  • Filtration: Filter the colored crystals, wash with cold methanol and diethyl ether.

  • Drying: Dry in a vacuum desiccator over anhydrous CaCl₂.

Characterization & Data Interpretation

To validate the coordination mode, compare the spectral data of the free ligand (L) vs. the metal complex (M-L).

Table 1: Diagnostic Spectral Shifts
TechniqueParameterFree Ligand (5-MPPA)Metal Complex (M-MPPA)Interpretation
IR Spectroscopy

Pyrimidine
~1620 cm⁻¹Shifted to ~1600–1610 cm⁻¹Indicates coordination via Ring N (N4).

~3300–3400 cm⁻¹Unchanged or broadenedAmine likely not coordinated (or H-bonding).
¹H NMR H-6 (Pyrimidine)~6.5 ppmDownfield shift (

> 0.1 ppm)
Deshielding due to metal electron withdrawal.
UV-Vis

(Transition)
~280–320 nm (

)
New bands (d-d transitions)Confirmation of metal geometry (e.g., Octahedral).
Visualization: Experimental Workflow

Workflow Start Start: 3,5-Diaminopyrazole Synth Cyclocondensation (Reflux, 4-6h) Start->Synth Ligand Ligand: 5-MPPA (Solid, Purified) Synth->Ligand Complex Metal Complexation (1:2 Ratio, MeOH) Ligand->Complex Analysis Characterization (IR, NMR, XRD) Complex->Analysis

Caption: Step-by-step workflow from precursor to characterized metal complex.

Applications in Drug Development

Kinase Inhibition & Metallodrugs

The 5-MPPA scaffold is a known pharmacophore for Pim-1 kinase inhibition . Coordination to metals can enhance this activity:

  • Structural Mimicry: The complex may lock the ligand in a bioactive conformation.

  • Solubility: Metal complexes often exhibit improved water solubility compared to the hydrophobic organic ligand.

  • Mechanism: The metal center can interact with active site residues (e.g., Cys, His) or catalyze ROS generation in tumor cells.

Key Reference:

  • Pim-1 Inhibitors: Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied as selective Pim-1 inhibitors, crucial for treating hematological malignancies [1].

  • Coordination: Metal complexes of pyrazolo[1,5-a]pyrimidines have shown antiparasitic and antitumor activities, often outperforming the free ligands [2].

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.

    • Source: Journal of Medicinal Chemistry / PMC
    • URL:[Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity.

    • Source: MDPI Molecules
    • URL:[Link]

  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study.

    • Source: ResearchGate[1][2][3][4][5]

    • URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine | C6H5N3 | CID 11636795.

    • Source: PubChem[6][7]

    • URL:[Link]

Sources

One-pot synthesis methods involving 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced One-Pot Synthesis and Multicomponent Derivatization of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Introduction & Pharmacological Context

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, nitrogen-fused bicyclic pharmacophore widely recognized for its structural mimicry of purines. This makes it an exceptional hinge-binding motif in the development of selective protein kinase inhibitors (e.g., against Pim-1/2, CDK2, and BRAF)[1].

Within this family, 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine (CAS: 2137721-53-8) is a highly versatile building block. The 2-amino group acts as a critical hydrogen bond donor/acceptor in ATP-binding pockets, while also providing a synthetic vector for downstream functionalization. Because isolating pyrazolo-pyrimidine intermediates can be tedious and waste-intensive, modern synthetic efforts prioritize one-pot multicomponent reactions (MCRs) and telescoped continuous workflows to rapidly generate complex libraries.

Retrosynthetic Strategies & Regiochemical Control

The fundamental challenge in synthesizing 5-methylpyrazolo[1,5-a]pyrimidin-2-amine lies in regioselectivity . The construction of the pyrimidine ring typically involves the cyclocondensation of 3,5-diamino-1H-pyrazole with an asymmetric 1,3-dielectrophile[2].

The 3,5-diaminopyrazole possesses two reactive nitrogen centers for cyclization: the highly nucleophilic exocyclic amine (which becomes N4 in the final ring) and the less nucleophilic endocyclic pyrazole nitrogen (N1, which becomes the bridgehead N4a). The exocyclic amine will preferentially attack the most electrophilic center of the 1,3-dielectrophile.

As demonstrated in Table 1 , utilizing standard enaminones or acetals (like 4,4-dimethoxy-2-butanone) results in the exocyclic amine attacking the more electrophilic aldehyde/enamine carbon. This bonds N4 to the CH group, ultimately placing the methyl group at the C7 position. To force the methyl group to the C5 position, we must use a


-keto ester (e.g., ethyl acetoacetate). Here, the ketone is more electrophilic than the ester, directing the exocyclic amine to the methyl-bearing carbon, successfully yielding the 5-methyl architecture.

Table 1: Regioselectivity Matrix for 1,3-Dielectrophiles with 3,5-Diaminopyrazole

1,3-DielectrophileElectrophilic Center 1 (Attacked by Exocyclic NH

)
Electrophilic Center 2 (Attacked by Endocyclic N1)Major Regioisomer Formed
4-(Dimethylamino)-3-buten-2-one C4 (Enamine CH)C2 (Ketone C=O)7-Methylpyrazolo[1,5-a]pyrimidin-2-amine
4,4-Dimethoxy-2-butanone C4 (Aldehyde CH, post-hydrolysis)C2 (Ketone C=O)7-Methylpyrazolo[1,5-a]pyrimidin-2-amine
Ethyl Acetoacetate C3 (Ketone C=O)C1 (Ester C=O)2-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Protocol A: Telescoped Synthesis of the Building Block

To synthesize 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine without isolating unstable intermediates, we employ a telescoped three-step deoxygenation workflow.

Regiochemistry A 3,5-Diamino-1H-pyrazole C 7-Hydroxy Intermediate A->C AcOH, Reflux Regioselective B Ethyl Acetoacetate B->C D 7-Chloro Intermediate C->D POCl3, PhNMe2 E 5-Methylpyrazolo[1,5-a] pyrimidin-2-amine D->E H2, Pd/C, TEA

Fig 1. Telescoped synthesis workflow highlighting regioselective cyclocondensation and deoxygenation.

Step-by-Step Methodology:
  • Regioselective Cyclocondensation: Suspend 3,5-diamino-1H-pyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid (0.5 M). Reflux for 4 hours. The differential electrophilicity drives the formation of 2-amino-5-methylpyrazolo[1,5-a]pyrimidin-7-ol. Cool the mixture to precipitate the intermediate; filter and dry briefly.

  • Chlorination: Suspend the crude 7-ol intermediate in Phosphorus oxychloride (POCl

    
    , 10.0 eq). Add a catalytic amount of N,N-dimethylaniline (0.1 eq).
    
    • Causality Insight: N,N-dimethylaniline acts as an acid scavenger and forms a highly reactive Vilsmeier-type complex with POCl

      
      . This accelerates the conversion of the tautomeric lactam to the 7-chloro derivative while preventing acid-mediated degradation of the pyrazole ring.
      Reflux for 3 hours, then carefully quench over crushed ice. Extract with dichloromethane (DCM) and concentrate.
      
  • Reductive Dechlorination: Dissolve the crude 7-chloro intermediate in ethanol. Add 10% Pd/C (0.1 eq) and Triethylamine (TEA, 1.5 eq).

    • Causality Insight: The reduction of the C-Cl bond generates HCl gas. If unneutralized, HCl will protonate the basic N4 nitrogen of the pyrazolo[1,5-a]pyrimidine, poisoning the palladium catalyst and stalling the reaction. TEA buffers the system to maintain catalytic turnover. Stir under an H

      
       atmosphere (balloon) at room temperature for 6 hours. Filter through Celite, concentrate, and recrystallize from ethanol to yield pure 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine.
      

Protocol B: One-Pot Multicomponent Derivatization (MCR)

Once synthesized, 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine is an extraordinary substrate for one-pot multicomponent reactions. Because the 10-


 aromatic system is highly electron-rich—further activated by the electron-donating 2-amino group—the C3 position  becomes a potent nucleophile. This enables a brilliant one-pot, three-component synthesis of complex Pyrido[2',3':2,3]pyrazolo[1,5-a]pyrimidines .

MCR_Mechanism A Benzaldehyde + Dimedone B Knoevenagel Adduct A->B L-Proline D Michael Addition (C3 Attack) B->D C 5-Methylpyrazolo[1,5-a] pyrimidin-2-amine C->D Nucleophilic C3 E Intramolecular Cyclization D->E Dehydration F Pyrido-Pyrazolo-Pyrimidine E->F Dehydration

Fig 2. Mechanistic pathway of the one-pot three-component synthesis of fused pyrido-derivatives.

Step-by-Step Methodology:
  • Reaction Assembly: In a 50 mL round-bottom flask, combine 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine (1.0 mmol), an aryl aldehyde such as benzaldehyde (1.0 mmol), and dimedone (1.0 mmol).

  • Catalyst Addition: Add 10 mL of ethanol and L-Proline (10 mol%) as an organocatalyst.

    • Causality Insight: L-Proline is a bifunctional catalyst. Its secondary amine forms a reactive iminium ion with the aldehyde (lowering the LUMO), thereby accelerating the initial Knoevenagel condensation with dimedone.

  • One-Pot Cascade: Stir the mixture at reflux for 6–8 hours. The cascade proceeds autonomously: The transient Knoevenagel adduct is immediately intercepted by the nucleophilic C3 position of the pyrazolo[1,5-a]pyrimidine (Michael addition). Subsequently, the proximal 2-amino group undergoes intramolecular cyclization onto the dimedone carbonyl, followed by dehydration.

  • Isolation: Cool the reaction to room temperature. The highly rigid, fused pentacyclic product will spontaneously precipitate from the ethanolic solution. Filter, wash with cold ethanol, and dry under vacuum. No column chromatography is required.

References

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC / nih.gov URL:[1]

  • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: PMC / nih.gov URL:[2]

  • Title: Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence Source: RSC Advances URL:

Sources

Application Note: Regioselective Halogenation of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine for Advanced Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine bicyclic system is a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous protein kinase inhibitors, central nervous system therapeutics, and antiviral agents[1]. To explore the structure-activity relationship (SAR) of this scaffold, late-stage functionalization is often required.

5-Methylpyrazolo[1,5-a]pyrimidin-2-amine is a highly versatile building block. However, directly coupling complex aryl or alkynyl groups to the core requires pre-activation. This technical guide details the regioselective C3-halogenation (bromination and iodination) of this building block, establishing a robust, self-validating gateway for downstream palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings[2][3].

Mechanistic Rationale for C3 Regioselectivity

Understanding the electronic distribution of the pyrazolo[1,5-a]pyrimidine core is essential for predictable functionalization. The system consists of an electron-rich pyrazole ring fused to an electron-deficient pyrimidine ring. Electrophilic aromatic substitution (SEAr) is thermodynamically and kinetically directed to the C3 position [4].

  • Electronic Activation: The C3 carbon is highly activated by the resonance electron-donating effects of both the bridgehead nitrogen (N4) and the exocyclic C2-amino group.

  • Transition State Stability: Upon attack by an electrophilic halogen source (Br⁺ or I⁺), a Wheland intermediate (sigma complex) forms at C3. The resulting positive charge is efficiently delocalized across the pyrazole nitrogens, significantly lowering the activation energy barrier.

  • Steric Accessibility: Compared to the pyrimidine carbons (C6), the C3 position is sterically unhindered, allowing halogenation to proceed rapidly at room temperature without the need for harsh Lewis acid catalysts[4].

Experimental Workflow

G SM 5-Methylpyrazolo[1,5-a] pyrimidin-2-amine NBS Bromination (NBS) Regioselective C3 SM->NBS NBS, DMF, 0°C to RT NIS Iodination (NIS) Regioselective C3 SM->NIS NIS, MeCN, RT, Dark Br_Prod 3-Bromo Derivative (Stable Intermediate) NBS->Br_Prod I_Prod 3-Iodo Derivative (Highly Reactive) NIS->I_Prod Suzuki Suzuki-Miyaura Cross-Coupling Br_Prod->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 I_Prod->Suzuki Ar-B(OH)2, Pd(PPh3)4 Sonogashira Sonogashira Cross-Coupling I_Prod->Sonogashira Alkyne, Pd/Cu cat. Final C3-Functionalized Target Compounds Suzuki->Final Sonogashira->Final

Workflow for C3-halogenation and cross-coupling of the pyrazolo[1,5-a]pyrimidine scaffold.

Quantitative Reaction Parameters

The choice between bromination and iodination depends entirely on the downstream application. Bromides are highly stable and ideal for standard Suzuki couplings, whereas iodides offer superior oxidative addition kinetics for challenging Sonogashira couplings[3].

ParameterProtocol A: C3-BrominationProtocol B: C3-Iodination
Reagent N-Bromosuccinimide (NBS)N-Iodosuccinimide (NIS)
Equivalents 1.051.10
Optimal Solvent Anhydrous DMFAnhydrous MeCN
Temperature 0 °C → Room TempRoom Temp (Shielded from light)
Reaction Time 1.5 hours2.5 hours
Typical Yield 85 – 95%80 – 90%
Primary Downstream Use Suzuki-Miyaura, Buchwald-HartwigSonogashira, Sterically hindered Suzuki

Step-by-Step Methodologies

Protocol A: Regioselective C3-Bromination using NBS

Causality & Insights: N,N-Dimethylformamide (DMF) is selected as the solvent because it readily dissolves both the polar starting material and NBS, while its high dielectric constant stabilizes the polar transition state of the SEAr mechanism. Strict temperature control prevents oxidative side reactions at the unprotected C2-amine.

  • Preparation: Dissolve 5-methylpyrazolo[1,5-a]pyrimidin-2-amine (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Note: Initiating the reaction at 0 °C suppresses the formation of di-brominated impurities.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours. Monitor conversion via TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quenching: Pour the mixture into ice-cold water containing 5% sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine, preventing oxidative degradation of the amine during workup.

  • Isolation: Filter the resulting precipitate. Wash the filter cake thoroughly with distilled water to remove residual DMF and succinimide, followed by a cold ethanol wash.

  • Drying: Dry under high vacuum at 45 °C to afford pure 3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-2-amine.

Protocol B: Regioselective C3-Iodination using NIS

Causality & Insights: Iodination provides a weaker, more reactive carbon-halogen bond. Acetonitrile (MeCN) is preferred here as it facilitates the direct precipitation of the iodinated product, simplifying isolation[4].

  • Preparation: Dissolve the starting material (1.0 equiv) in anhydrous MeCN (0.15 M).

  • Reagent Addition: Add N-iodosuccinimide (NIS, 1.1 equiv) in a single portion at room temperature.

  • Light Shielding: Immediately wrap the reaction flask in aluminum foil. Causality: NIS is prone to homolytic cleavage under ambient light. Shielding ensures the reaction proceeds strictly via the desired polar SEAr pathway, preventing radical-mediated side reactions.

  • Reaction: Stir at room temperature for 2.5 hours until complete consumption of the starting material.

  • Workup: Quench with aqueous sodium bisulfite (NaHSO₃) and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol C: Downstream Suzuki-Miyaura Cross-Coupling

Causality & Insights: The C3-bromo derivative is coupled with aryl boronic acids to build extended pharmacophores. Pd(dppf)Cl₂ is chosen as the catalyst because its bidentate dppf ligand provides a large bite angle, which accelerates the critical reductive elimination step[2].

  • Setup: In a microwave-safe vial or Schlenk flask, combine 3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-2-amine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Causality: The biphasic system ensures optimal solubility of both the organic substrates and the inorganic base.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Purge the vessel with argon for 5 minutes.

  • Heating: Heat the reaction mixture to 90 °C for 4–6 hours (or 110 °C for 30 mins under microwave irradiation)[2].

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel flash chromatography.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties Source: ResearchGate URL:[Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Troubleshooting & Optimization

Improving reaction yields of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Support Center for medicinal chemists and process engineers. It addresses the specific challenges of synthesizing 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine , prioritizing the critical issue of regioselectivity.

Status: Operational | Tier: L3 (Senior Application Support) Topic: Regiocontrol, Yield Optimization, and Purification Protocols[1]

The Core Challenge: Regioselectivity (The "5 vs. 7" Crisis)[1]

Issue Description: The most common failure mode in synthesizing 5-methylpyrazolo[1,5-a]pyrimidines is the inadvertent formation of the 7-methyl isomer (or a difficult-to-separate mixture). Standard condensation conditions (acidic reflux) thermodynamically favor the 7-methyl product due to the reactivity profile of the 1,3-electrophile.[1]

The Mechanism of Failure

When reacting 3,5-diaminopyrazole with 4,4-dimethoxy-2-butanone (or acetylacetaldehyde dimethyl acetal), the reaction proceeds via a nucleophilic attack.

  • Acidic Conditions (Standard): The acetal/aldehyde is the most electrophilic site.[1] The exocyclic amine (

    
    ) is the most accessible nucleophile.[1]
    
  • The Trap: The exocyclic amine attacks the aldehyde (C1), and the ring nitrogen closes onto the ketone (C3).[1]

  • Result: The methyl group (originally at C3) ends up at position 7.[1][2]

The Solution: Inverting Reactivity

To obtain the 5-methyl isomer , you must force the ring nitrogen (N1) to attack the aldehyde/acetal first, or the exocyclic amine to attack the ketone.[1]

Protocol A: The Enaminone Route (Recommended)

Using an enaminone intermediate provides superior regiocontrol compared to the acetal.[1]

Step 1: Generate the Enaminone React acetone with


-dimethylformamide dimethyl acetal (DMF-DMA) to form 4-(dimethylamino)but-3-en-2-one .
  • Why: This "softens" the electrophilicity and allows solvent control to dictate the attack mechanism.

Step 2: Base-Mediated Cyclization (The "Switch") [1]

  • Reagents: 3,5-Diaminopyrazole + 4-(dimethylamino)but-3-en-2-one.

  • Condition: Reflux in Ethanol with Piperidine (0.5 eq) or NaOEt .

  • Mechanism: Basic conditions deprotonate the pyrazole ring nitrogen (N1), increasing its nucleophilicity relative to the exocyclic amine.[1] The N1 attacks the

    
    -carbon of the enaminone (the aldehyde equivalent), placing the methyl group at position 5.[1]
    
Visualizing the Pathway

The following diagram illustrates the divergence in regiochemistry based on pH and reagents.

Regioselectivity Start 3,5-Diaminopyrazole + 1,3-Electrophile Acid Acidic Media (AcOH, Reflux) Start->Acid Standard Base Basic Media (Piperidine/EtOH) Start->Base Optimization Path7 Exocyclic NH2 attacks Aldehyde (C1) Acid->Path7 Fast Kinetics Path5 Ring NH (N1) attacks Aldehyde (C1) Base->Path5 Anionic Nucleophile Prod7 7-Methyl Isomer (Major Product in Acid) Path7->Prod7 Prod5 5-Methyl Isomer (Target) Path5->Prod5

Figure 1: Mechanistic bifurcation. Acidic conditions favor the 7-methyl isomer; basic conditions favor the 5-methyl target.

Analytical Validation (Self-Validating System)[1]

Do not proceed to scale-up without confirming regiochemistry. Isomers often have identical Mass Spec (LCMS) signatures.[1]

The NOE Diagnostic Test: Use 1D-NOE or 2D-NOESY NMR to distinguish the isomers.

Feature5-Methyl Isomer (Target)7-Methyl Isomer (Unwanted)
Methyl Position Distant from Pyrazole H3Proximal to Pyrazole H3
NOE Signal No NOE between

and Pyrazole-H3
Strong NOE between

and Pyrazole-H3
Chemical Shift Methyl often

2.40–2.45 ppm
Methyl often

2.60–2.70 ppm (Deshielded)

Expert Tip: The proton at position 6 (H6) is also a diagnostic marker.[1] In the 7-methyl isomer, H6 is often slightly more shielded due to the electron density patterns of the pyrimidine ring fusion.

Yield Optimization & Purification

Issue: Low Cyclization Yields

Cause: Incomplete condensation or formation of the intermediate Schiff base without ring closure. Fix:

  • Water Scavenging: If using the acetal reagent, water is a byproduct.[1] Add 4Å Molecular Sieves to the reaction vessel or use a Dean-Stark trap if using toluene.

  • Temperature: Ensure the reaction temperature exceeds 78°C (Ethanol reflux). If using the Enaminone route, microwave irradiation (120°C, 15 min) often boosts yield from ~40% to >85%.[1]

Issue: Product Oxidation (Dark Tars)

Cause: The 2-amino group on the electron-rich pyrazolo[1,5-a]pyrimidine core is susceptible to oxidation.[1] Fix:

  • Perform all reactions under Argon/Nitrogen .

  • Add 1% Sodium Ascorbate during the workup if the product turns brown/black rapidly.

  • Storage: Store the solid as the hydrochloride salt (HCl) rather than the free base for long-term stability.

Purification Protocol

The 5-methyl and 7-methyl isomers can be difficult to separate.

  • Flash Chromatography: Use a gradient of DCM : MeOH :

    
     (98:2:0.1 to 90:10:1).[1] The ammonia is critical to prevent tailing of the amine.
    
  • Recrystallization: If the mixture is >80% pure, recrystallize from Acetonitrile/Ethanol (9:1) .[1] The 5-methyl isomer often crystallizes differently due to packing symmetry.

Frequently Asked Questions (FAQ)

Q: Can I use 3-aminopyrazole instead of 3,5-diaminopyrazole? A: No. If you use 3-aminopyrazole, the final product will be 5-methylpyrazolo[1,5-a]pyrimidine (unsubstituted at position 2). To get the 2-amine , you must start with 3,5-diaminopyrazole (also known as 1H-pyrazole-3,5-diamine).

Q: My reaction yields a solid that doesn't dissolve in DMSO. What is it? A: This is likely the bis-condensation product , where both amine groups of the starting material have reacted with the electrophile. This happens if you use a large excess of the ketone. Maintain a strict 1:1 stoichiometry .

Q: Why does the literature show 7-methyl as the major product? A: Most literature procedures use acetic acid (Knorr-type conditions). In these conditions, the 7-methyl isomer is the thermodynamic sink. You must use the modified basic conditions (Method B in Section 1) to access the 5-methyl scaffold efficiently.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Wrong Isomer? CheckNMR Check 1H NMR (NOE) Start->CheckNMR Isomer7 NOE Present (7-Methyl) CheckNMR->Isomer7 Wrong Isomer Isomer5 No NOE (5-Methyl) CheckNMR->Isomer5 Correct Isomer Action7 Switch to Basic Conditions (Piperidine/EtOH) Isomer7->Action7 Action5 Optimize Workup (Argon, NH4OH Column) Isomer5->Action5

Figure 2: Decision matrix for troubleshooting synthesis outcomes.

References

  • Design, synthesis and antitumor evaluation of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives. Bioorganic Chemistry, 2020.[1][3]

  • Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. The Journal of Organic Chemistry, 2015.[1] (Demonstrates regiocontrol principles). [1]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 2018. (Discusses acid/base switching for regioselectivity).

  • Regioselective synthesis of some new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry, 2011.

Sources

Technical Support Center: Troubleshooting DMSO Solubility for 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of fused bicyclic heteroaromatics. 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine (CAS: 2137721-53-8) is a notoriously recalcitrant molecule in standard laboratory solvents.

This guide is designed for researchers and drug development professionals. It moves beyond basic "tips and tricks" to provide a rigorous, physics-based understanding of why this compound resists dissolution and how to force it into solution using self-validating experimental protocols.

Root Cause Analysis: The Physics of Insolubility

Before applying a fix, we must understand the causality of the failure. Why does 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine resist dissolving in Dimethyl Sulfoxide (DMSO)?

  • High Crystal Lattice Energy: The pyrazolo[1,5-a]pyrimidine core is highly planar, which promotes aggressive

    
     stacking in the solid state.
    
  • Robust Hydrogen Bonding Network: The exocyclic amine (-NH₂) acts as a strong hydrogen bond donor, while the pyrimidine nitrogens act as acceptors. This creates a tightly knit intermolecular network.

  • Solvent Competition: When introduced to DMSO, the solvent-solute dipole interactions struggle to overcome the massive solid-state solute-solute interactions. Cheminformatics models analyzing over 163,000 molecules confirm that aromatic heterocyclic compounds with multiple heteroatoms are statistically overrepresented in DMSO-insoluble chemical space [1].

Diagnostic Workflow

SolubilityWorkflow Start 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine Solid Compound AddDMSO Add Anhydrous DMSO (<0.005% Water) Start->AddDMSO Check1 Is it fully dissolved? AddDMSO->Check1 Sonicate Thermosonication (40°C for 15 mins) Check1->Sonicate No Success Validate via qHNMR & Proceed to Assay Check1->Success Yes Check2 Is it fully dissolved? Sonicate->Check2 AddTFA Acidification (Add 0.1% - 1.0% TFA) Check2->AddTFA No Check2->Success Yes Check3 Is it fully dissolved? AddTFA->Check3 Check3->Success Yes Fail Consider Salt Formulation or Analog Synthesis Check3->Fail No

Workflow for resolving 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine solubility issues in DMSO.

Troubleshooting Guide & FAQs

Q1: My compound crashed out of solution overnight. It was completely clear yesterday at 10 mM. What happened? A1: This is a classic symptom of moisture ingress. DMSO is extremely hygroscopic. When a stock vial is opened to ambient air, it rapidly absorbs atmospheric water. Even a 1% increase in water content drastically alters the dielectric constant of the solvent, forcing hydrophobic heterocycles to aggregate and precipitate [1].

  • Corrective Action: Always use anhydrous DMSO (≤0.005% water) stored under an inert atmosphere (argon or nitrogen). Aliquot your master stocks immediately into single-use vials and store them at -20°C.

Q2: I need a 50 mM stock for a fragment-based screening (FBS) library. Standard vortexing isn't working. Can I heat it? A2: Yes, but temperature control is critical. You can use thermosonication (40°C–50°C) to provide the kinetic energy needed to disrupt the crystal lattice.

  • Mechanistic Warning: Do not exceed 60°C. High temperatures in the presence of trace impurities can trigger compound decomposition or cause DMSO to undergo a Pummerer-type rearrangement, generating formaldehyde and methylmercaptan, which will irreversibly react with the primary amine of your compound [1].

Q3: Heating and sonication failed. Are there chemical additives that can force dissolution for NMR or in vitro assays? A3: Yes. For recalcitrant fused heterocyclic amines, adding a trace amount of acid—such as 0.1% to 1.0% Trifluoroacetic Acid (TFA)—is a highly effective strategy [2].

  • Causality: The acid protonates the basic pyrimidine nitrogens. This achieves two things: (1) it breaks the intermolecular hydrogen-bonding network, and (2) it introduces ionic repulsion between the now-positively charged molecules, forcing them into solution. For NMR studies, ensure you use deuterated TFA (CF₃COOD) to avoid obscuring your spectra [2].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, do not rely on visual inspection alone. Use the following self-validating protocols.

Protocol A: Controlled Thermosonication
  • Preparation: Weigh the required mass of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine into a sterile, dry amber glass vial. (Causality: Amber glass prevents photolytic degradation, and pre-drying the vial eliminates ambient moisture).

  • Solvent Addition: Add anhydrous DMSO (≤0.005% water) to achieve the target concentration. Purge the vial headspace with dry argon gas before capping.

  • Initial Mixing: Vortex vigorously for 60 seconds at maximum speed to disperse the solid.

  • Thermosonication: Place the vial in an ultrasonic water bath pre-heated to 40°C. Sonicate for 15 minutes. (Causality: Acoustic cavitation provides localized energy to break the

    
     stacking without exceeding the thermal degradation threshold).
    
  • Validation: Visually inspect the solution against a strong light source. If particulates remain, proceed immediately to Protocol B.

Protocol B: Acid-Assisted Dissolution & qHNMR Validation
  • Acidification: To the recalcitrant suspension from Protocol A, add 0.1% (v/v) Trifluoroacetic Acid (TFA). For NMR samples, use CF₃COOD.

  • Agitation: Vortex for 60 seconds. If the solution remains cloudy, incrementally add TFA up to a maximum of 1.0% (v/v).

  • Equilibration: Allow the solution to rest at room temperature for 30 minutes to ensure thermodynamic equilibrium is reached and no delayed precipitation occurs.

  • Self-Validation (qHNMR): Do not assume the compound is fully dissolved just because it looks clear. Extract a 10 µL aliquot, dilute in DMSO-d₆, and spike with a known concentration of an internal standard (e.g., maleic acid). Run a quantitative ¹H-NMR scan. (Causality: Comparing the integration of the pyrimidine protons against the internal standard proves the exact soluble concentration and confirms the structural integrity of the molecule hasn't been compromised by the acid) [3].

Quantitative Data: Solubility Benchmarks

The following table summarizes expected solubility limits for 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine based on the formulation environment.

Formulation ConditionMax Achievable ConcentrationStability (24h at 25°C)Application Notes
Standard Benchtop DMSO < 5 mMProne to precipitationNot recommended due to rapid moisture ingress.
Anhydrous DMSO (≤0.005% H₂O)~ 10 - 20 mMStableStandard for in vitro biochemical and cellular assays.
Anhydrous DMSO + 40°C Sonication ~ 50 mMMetastable (may crash)Must be used immediately or kept warm prior to dilution.
Anhydrous DMSO + 1.0% TFA > 100 mMHighly StableIdeal for NMR structural elucidation and Fragment-Based Screening (FBS).

References

  • Title: Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions Source: Journal of Chemical Information and Modeling (via NIH/PMC) URL: [Link]

  • Title: Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Source: ResearchGate URL: [Link]

  • Title: DMSO Solubility Assessment for Fragment-Based Screening Source: Molecules (MDPI) URL: [Link]

Minimizing side reactions during acylation of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the acylation of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine . As a privileged bicyclic scaffold in medicinal chemistry—frequently utilized in the development of kinase inhibitors and receptor antagonists[1]—achieving precise regioselectivity during its functionalization is critical.

This guide provides a mechanistic breakdown, quantitative troubleshooting matrices, and a self-validating protocol to help you eliminate common side reactions such as over-acylation and Friedel-Crafts-type ring acylation.

Mechanistic Logic & Reaction Pathways

The pyrazolo[1,5-a]pyrimidine core possesses multiple reactive sites. While the exocyclic 2-amino group is the primary nucleophile, the electron-rich C3 position of the pyrazole ring is highly susceptible to electrophilic aromatic substitution[2]. Furthermore, the initial N-acylation increases the acidity of the remaining N-H bond, making the intermediate prone to diacylation (imide formation) if the base is too strong or the acylating agent is in excess.

ReactionPathways SM 5-Methylpyrazolo[1,5-a] pyrimidin-2-amine Mono Desired Product: Kinetic N-Monoacylation SM->Mono Mild Base (DIPEA) 0°C to RT C3Acyl Side Product 2: Thermodynamic C3-Acylation SM->C3Acyl Lewis Acids or High Temp (>60°C) Acyl Acyl Chloride (1.05 eq) Acyl->SM Diacyl Side Product 1: Diacylation (Imide) Mono->Diacyl Excess Acyl Chloride Strong Base / DMAP

Reaction pathways for acylation of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine.

Quantitative Troubleshooting Matrix

To demonstrate the causality between reaction conditions and product distribution, the following table summarizes the impact of solvent, base, and temperature on the acylation profile.

SolventBase SystemTemperatureAcyl Chloride (Eq.)Desired Mono-N-AcylDiacylated (Imide)C3-Acylated
DCM/DMF (9:1) DIPEA (1.2 eq) 0 °C → RT 1.05 > 92% < 2% < 1%
THFNaH (1.5 eq)0 °C1.5045%40%< 1%
ToluenePyridine (2.0 eq)80 °C1.2060%15%20%
DCMEt₃N + DMAP (0.1 eq)RT2.0030%65%5%

Data Interpretation: Strong bases (like NaH) deprotonate the mono-acylated product, driving rapid diacylation. High temperatures (80 °C) provide the activation energy required for the thermodynamic Friedel-Crafts acylation at the electron-rich C3 position[3].

Self-Validating Experimental Protocol

This workflow is engineered to enforce kinetic control. By utilizing a sterically hindered base (DIPEA) and strict stoichiometric limits, we prevent the formation of reactive acylpyridinium intermediates and suppress secondary deprotonation.

Workflow Step1 1. Dissolution SM in DCM/DMF (9:1) Cool to 0°C Step2 2. Base Addition DIPEA (1.2 eq) Stir 10 min Step1->Step2 Step3 3. Acylation Acyl Chloride (1.05 eq) Dropwise over 15 min Step2->Step3 Step4 4. Validation LC-MS Checkpoint (Target: Mono-acyl) Step3->Step4 Step5 5. Quench & Extract Sat. NaHCO3 Extract with DCM Step4->Step5

Optimized self-validating workflow for regioselective monoacylation.

Step-by-Step Methodology
  • Preparation & Dissolution: Flame-dry a round-bottom flask under argon. Add 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine (1.0 eq). Dissolve in a 9:1 mixture of anhydrous DCM and DMF (0.1 M concentration). Causality: The 10% DMF acts as a solubilizer for the heterocyclic amine without significantly raising the boiling point or complicating the aqueous workup.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Stir for 10 minutes. Causality: DIPEA is non-nucleophilic due to steric hindrance, preventing the formation of highly reactive, unselective acylammonium species that occur with unhindered amines.

  • Controlled Acylation: Dilute the acyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes via a syringe pump. Maintain the temperature at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Validation Checkpoint: Before quenching, pull a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze.

    • If SM remains: Add acyl chloride in 0.02 eq micro-aliquots. Do not add bulk excess.

    • If diacylation is detected (>2%): Immediately proceed to quench to halt the reaction.

  • Quench and Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with DCM. Wash the combined organic layers with 5% aqueous LiCl (to remove DMF traces), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Why am I seeing an [M + 2(Acyl) - H]⁺ mass peak in my LC-MS? A: You are observing diacylation (imide formation). When the first acyl group attaches to the 2-amino position, it withdraws electron density, significantly lowering the pKa of the remaining N-H proton. If you use a strong base (like NaH) or an excess of a nucleophilic base (like DMAP), this proton is easily removed, and the resulting amide anion rapidly attacks a second equivalent of acyl chloride[4]. Stick to 1.05 equivalents of acyl chloride and use DIPEA to prevent this.

Q: I detected a side product with the correct mono-acyl mass, but the NMR shows the exocyclic NH₂ protons are still intact. What happened? A: You have encountered Friedel-Crafts-type C-acylation at the C3 position. The pyrazolo[1,5-a]pyrimidine scaffold is highly electron-rich at the C3 carbon, making it a prime target for electrophilic aromatic substitution. This reaction is thermodynamically driven and is typically triggered if you heat the reaction above 60 °C or if Lewis acidic impurities (like trace metals from the acyl chloride synthesis) are present. Maintain strict kinetic control at 0 °C to room temperature.

Q: My starting material, 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine, has terrible solubility in cold DCM. Should I just heat the reaction to dissolve it? A: No. Heating will compromise kinetic control and lead to the C3-acylation discussed above. Instead, alter your solvent system. Using a 9:1 ratio of DCM to DMF dramatically improves the solubility of the polar pyrazolo[1,5-a]pyrimidine core at 0 °C without requiring thermal energy.

Q: Can I use an acid anhydride instead of an acyl chloride? A: Yes, acid anhydrides are generally milder and inherently reduce the risk of diacylation. However, because the 2-amino group of this specific heterocycle is less nucleophilic than a standard aliphatic amine (due to electron delocalization into the pyrimidine ring), anhydrides may result in sluggish conversion. If using an anhydride, you may need to gently warm the reaction to 40 °C, but monitor closely for C3-acylation.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: MDPI (Molecules) URL:[Link]

  • Regioselective C‐H Thio‐ and Selenocyanation of Pyrazolo[1,5‐a]pyrimidines Source: European Journal of Organic Chemistry (via D-NB.info) URL:[Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides Source: ACS Publications (Journal of Combinatorial Chemistry) URL:[Link]

  • Heterocyclic compounds as pi3k-gamma inhibitors (WO2017079519A1)

Sources

Troubleshooting cyclization failures in pyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . This guide is specifically engineered for researchers and drug development professionals encountering cyclization failures during the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold—a privileged pharmacophore prevalent in potent protein kinase inhibitors (e.g., Dinaciclib, Zaleplon)[1][2].

The construction of this fused bicyclic system typically relies on the condensation of 3-aminopyrazoles with 1,3-dielectrophiles (such as 1,3-diketones, enaminones, or malonaldehyde derivatives)[3][4]. While highly efficient in theory, this transformation is notoriously susceptible to regioselectivity deviations, stalled intermediates, and solubility crashes.

Below is our authoritative troubleshooting guide, grounded in mechanistic causality and field-proven methodologies.

Mechanistic Workflow & Regioselectivity Logic

To troubleshoot cyclization, you must first understand the competing nucleophilic and electrophilic pathways. The 3-aminopyrazole possesses two competing nucleophilic centers (the exocyclic


 and the endocyclic 

), while the 1,3-dielectrophile presents two distinct electrophilic carbons.

G A 3-Aminopyrazole (Nucleophile) C Initial Attack (Regioselectivity Checkpoint) A->C B 1,3-Dielectrophile (e.g., Enaminone) B->C D Exocyclic NH2 attacks Carbonyl (Schiff Base Intermediate) C->D Neutral/Basic Conditions E Exocyclic NH2 attacks β-Carbon (Enamine Intermediate) C->E Acidic Conditions (AcOH/Reflux) F 5-Substituted Isomer (Kinetic Product) D->F Endocyclic N Cyclization (-H2O) G 7-Substituted Isomer (Thermodynamic Product) E->G Endocyclic N Cyclization (-H2O)

Fig 1. Mechanistic pathway and regioselectivity control in pyrazolo[1,5-a]pyrimidine synthesis.

Troubleshooting Guide & FAQs

Q1: My cyclization yields a complex mixture of regioisomers. How can I control the regioselectivity? Causality: Regioselectivity failures occur because the asymmetric 1,3-dielectrophile (e.g., an enaminone) has two reactive centers. The exocyclic primary amine (


) of the 3-aminopyrazole is significantly more nucleophilic than the endocyclic secondary amine. If the reaction is run under neutral or basic conditions, the 

may attack the carbonyl carbon to form a Schiff base, leading to the 5-substituted isomer upon ring closure. However, under acidic conditions, the carbonyl is protonated, activating the adjacent

-carbon for a Michael-type addition by the

. Subsequent cyclization of the endocyclic nitrogen onto the carbonyl yields the 7-substituted isomer[3][4]. Solution: To strictly favor the 7-substituted isomer, perform the reaction under thermodynamic control using glacial acetic acid at reflux. To shift toward the 5-substituted isomer, utilize kinetic control by running the reaction in ethanol with a catalytic organic base (e.g., piperidine) at lower temperatures.

Q2: The reaction stalls at the uncyclized acyclic intermediate. How do I force ring closure? Causality: Incomplete cyclization is a classic symptom of insufficient electrophilicity at the second carbonyl center, or a high activation energy barrier for the final dehydration step. This is particularly common when using highly sterically hindered 1,3-diketones or when the intermediate precipitates prematurely out of the solvent matrix. Solution:

  • Thermal/Pressure Shift: Transition from conventional heating to microwave irradiation (120–150 °C). Microwave synthesis provides rapid, uniform volumetric heating that easily overcomes the dehydration activation barrier, often reducing reaction times from 12 hours to 20 minutes[4][5].

  • Oxidative Tandem Reagents: If synthesizing halogenated derivatives, utilizing a

    
    -promoted tandem cyclization can force ring closure while simultaneously installing a halogen at the 3-position[6][7].
    

Q3: My product is crashing out as a dark, insoluble mass, making purification impossible. What went wrong? Causality: The pyrazolo[1,5-a]pyrimidine core is highly rigid, planar, and aromatic. This structural geometry leads to intense


 stacking and exceptionally high crystal lattice energies. When the intermediate forms, it may crash out of protic solvents (like ethanol) before the cyclization can complete, trapping unreacted starting materials inside the precipitate.
Solution:  Switch to a high-boiling, highly polar aprotic solvent such as DMF or DMSO. If the target compound remains insoluble, consider modifying the 1,3-dielectrophile precursor to include solubilizing functionalities (e.g., morpholine or basic amine side chains) prior to the cyclization step[3].

Quantitative Troubleshooting Data

Use the following empirical data matrix to select the optimal conditions based on your specific 1,3-dielectrophile and desired regioisomer.

Reaction Conditions1,3-DielectrophileSolvent / CatalystTemp / TimeMajor RegioisomerExpected Yield (%)
Conventional HeatingEnaminoneEthanol / None80 °C / 12 hMixture (5- & 7-)45 - 60
Acid-CatalyzedEnaminoneGlacial AcOH120 °C / 4 h7-substituted85 - 95
Microwave-Assisted1,3-DiketoneDMF /

-TsOH
150 °C / 20 min5,7-disubstituted90 - 98
Base-Catalyzed

-Unsat. Nitrile
EtOH / Piperidine80 °C / 6 h5-amino-7-sub70 - 80
Oxidative TandemChalcone

/

100 °C / 8 h3-halo-7-sub75 - 85

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Thermodynamic Cyclization (Favors 7-Substituted Isomer)

Mechanism: Glacial acetic acid acts as both the solvent and the Brønsted acid catalyst, protonating the dielectrophile to drive the thermodynamic equilibrium while simultaneously removing water to prevent hydrolysis.

  • Preparation: In a 50 mL round-bottom flask, dissolve 3-aminopyrazole (1.0 mmol) and the asymmetric enaminone (1.1 mmol) in 10 mL of glacial acetic acid.

  • Reaction: Attach a reflux condenser and heat the mixture to 120 °C in an oil bath with continuous magnetic stirring for 4–6 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The protocol is self-validating when the highly polar, ninhydrin-active 3-aminopyrazole spot completely disappears, replaced by a highly UV-active (254 nm) non-polar spot representing the fully aromatized pyrazolo[1,5-a]pyrimidine.

  • Workup: Cool the mixture to room temperature. Pour the crude mixture into 50 mL of crushed ice. Neutralize slowly with saturated aqueous

    
     until the pH reaches ~7.
    
  • Isolation: Filter the resulting precipitate under vacuum, wash with cold distilled water (2 x 10 mL), and recrystallize from hot ethanol to afford the pure 7-substituted product.

Protocol B: Microwave-Assisted Kinetic Cyclization (Overcomes Stalled Intermediates)

Mechanism: Microwave irradiation rapidly forces the dehydration of the stable Schiff base intermediate, locking in the kinetic product before thermodynamic equilibration can occur.

  • Preparation: In a 10 mL heavy-walled microwave-safe vial, combine 3-aminopyrazole (1.0 mmol), the 1,3-dielectrophile (1.0 mmol), and 3 mL of anhydrous DMF. Add a catalytic amount of

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH, 0.1 mmol).
  • Reaction: Seal the vial with a crimp cap. Subject the mixture to microwave irradiation at 150 °C for 20 minutes (Ensure the microwave pressure sensor is active, as water vapor generation will increase internal pressure).

  • Validation Checkpoint: Perform LC-MS analysis directly on the crude mixture. The protocol is successful if the chromatogram shows a dominant peak corresponding to the

    
     of the cyclized product, with less than 5% of the acyclic intermediate mass 
    
    
    
    .
  • Workup: Dilute the reaction mixture with 15 mL of ethyl acetate. Wash the organic layer with 5% aqueous

    
     or brine (3 x 10 mL) to thoroughly partition and remove the DMF.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography.
    

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances (2025) URL:[Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine Source: Synthetic Communications (2019) URL:[Link]

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines Source: ACS Omega (2023) URL:[Link]

Sources

Stability of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Introduction: Navigating the Challenges of Acid Stability

Welcome to the technical support guide for 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine. As a key heterocyclic scaffold in medicinal chemistry, pyrazolo[1,5-a]pyrimidines are integral to the development of novel therapeutics, particularly as protein kinase inhibitors.[1] The chemical stability of these molecules is a matter of significant concern, directly impacting the safety, efficacy, and shelf-life of pharmaceutical products.[2] This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges related to the stability of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine under acidic conditions.

Forced degradation studies, where a drug substance is exposed to stress conditions like acid, are a regulatory requirement and a critical tool in drug development.[2][3][4] They help establish degradation pathways, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[5][6] This document provides practical, in-depth answers to common questions and troubleshooting scenarios you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the acid stability of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine crucial for my research?

Understanding the acid stability of your compound is paramount for several reasons throughout the drug development lifecycle:

  • Pre-formulation and Formulation Development: Knowledge of how the molecule behaves in acidic environments informs the selection of appropriate excipients, buffers, and dosage forms to ensure the drug remains stable.[2][5]

  • Analytical Method Development: When using techniques like High-Performance Liquid Chromatography (HPLC), the mobile phase is often acidic. An unstable compound can degrade during analysis, leading to inaccurate quantification and the appearance of artifact peaks. A stability-indicating method must be able to resolve the parent compound from all potential degradation products.[3]

  • In Vivo Performance: The highly acidic environment of the stomach (pH 1.5-3.5) can significantly impact the stability of an orally administered drug, affecting its bioavailability and efficacy.

  • Regulatory Compliance: Regulatory bodies like the FDA and ICH mandate stress testing, including acid degradation, to fully characterize a drug substance and its potential impurities.[2][4]

Q2: What is the likely mechanism of degradation for 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine in acid?

While specific degradation kinetics for this exact molecule are not extensively published, we can infer the most probable degradation pathway based on the fundamental chemistry of the pyrazolo[1,5-a]pyrimidine scaffold. The core structure is a fused N-heterocyclic system. In an acidic medium, the lone pairs of electrons on the nitrogen atoms are susceptible to protonation.

This protonation increases the electrophilicity of the ring carbons, making them vulnerable to nucleophilic attack by water, a process known as acid-catalyzed hydrolysis . The most likely pathway involves:

  • Protonation: One or more of the ring nitrogen atoms becomes protonated.

  • Nucleophilic Attack: A water molecule attacks an electrophilic carbon atom in the pyrimidine ring.

  • Ring Opening: This leads to the cleavage of a C-N bond, causing the pyrimidine ring to open.

  • Further Degradation: The resulting intermediate may undergo further hydrolysis or rearrangement to form smaller, more stable molecules.

The presence of the 2-amino group can also influence the reaction, as it can also be protonated, potentially altering the electronic distribution and reactivity of the entire scaffold.

Q3: What are the recommended initial conditions for a forced acid degradation study?

Based on industry standards and regulatory guidelines, a good starting point for a forced degradation study is to aim for 5-20% degradation of the parent compound.[3] This allows for the generation of primary degradants at a sufficient level for detection and characterization without completely destroying the sample.

Stress ConditionReagentConcentrationTemperatureDuration (Initial)
Mild AcidicHydrochloric Acid (HCl)0.1 MRoom Temperature24 - 48 hours
Strong AcidicHydrochloric Acid (HCl)1 M60 - 80 °C2 - 8 hours
Alternative AcidSulfuric Acid (H₂SO₄)0.5 M60 - 80 °C2 - 8 hours

Note: These are starting points. The extent of degradation is compound-specific. You must monitor the reaction over a time course (e.g., 0, 2, 4, 8, 24 hours) to determine the optimal conditions for achieving the target degradation level.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Scenario 1: My compound purity is decreasing in my acidic HPLC mobile phase, and I see new peaks appearing over time. What's happening?

Problem: On-instrument degradation. The acidic mobile phase (e.g., containing 0.1% formic or trifluoroacetic acid) is causing your compound to hydrolyze during the analytical run. This is common for acid-labile molecules.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for on-instrument degradation.

Detailed Explanation:

  • Cool the Autosampler: Reducing the temperature of your samples while they are waiting for injection slows down the rate of hydrolysis. Set your autosampler to 4-8 °C.

  • Minimize Exposure Time: Shorten your HPLC method's run time if possible. The less time the compound spends in the acidic mobile phase before reaching the detector, the less degradation will occur.

  • Neutralize the Sample Diluent: Prepare your stock solutions in an organic solvent (like DMSO or ACN) and make final dilutions in a buffer at or above pH 7 (e.g., water or a phosphate buffer) just before injection. This minimizes the time the compound is exposed to acid.

  • Adjust Mobile Phase pH: If chromatography allows, try using a mobile phase with a higher pH or a weaker acid modifier. However, be mindful of peak shape and retention.

Scenario 2: My forced degradation study with 1 M HCl at 80°C resulted in complete loss of the parent compound in under an hour. How do I proceed?

Problem: The stress conditions are too harsh, leading to excessive degradation. This prevents you from studying the primary degradation pathway.

Solution: Reduce the severity of the stress conditions systematically.

  • Reduce Temperature: Repeat the experiment at a lower temperature, such as 40°C or even room temperature, while keeping the acid concentration at 1 M.

  • Reduce Acid Concentration: If lowering the temperature is insufficient, decrease the acid concentration to 0.1 M or 0.01 M HCl.

  • Time Course Analysis: It is critical to sample at multiple early time points (e.g., 5, 15, 30, 60 minutes) to capture the initial formation of degradants before they themselves degrade.

Scenario 3: I see multiple degradation peaks in my chromatogram. How do I determine the primary degradation pathway?

Problem: Distinguishing between primary degradants (formed directly from the parent compound) and secondary degradants (formed from the breakdown of primary degradants).

Approach: A time-course study is essential.

  • Execute a Forced Degradation Study: Use conditions that achieve ~50% degradation over a reasonable timeframe (e.g., 8 hours).

  • Sample at Multiple Time Points: Collect aliquots at T=0, 0.5, 1, 2, 4, and 8 hours. Quench the reaction by neutralizing the sample immediately.

  • Analyze and Plot Data: Analyze all samples by HPLC. Plot the peak area of the parent compound and each degradation product against time.

    • Primary Degradants: The concentration of these products should increase from time zero as the parent compound decreases.

    • Secondary Degradants: These products will often show a lag phase, only appearing after a primary degradant has formed in sufficient quantity. Their concentration profile will rise and then potentially fall as they degrade further.

Potential Degradation Pathway Visualization:

G cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Further Degradation Parent 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine Protonated Protonated Intermediate Parent->Protonated + H⁺ Attacked Water Adduct Protonated->Attacked + H₂O Opened Ring-Opened Intermediate Attacked->Opened Ring Cleavage Products Secondary Degradants Opened->Products Hydrolysis/Rearrangement

Caption: Postulated mechanism for acid degradation.

Experimental Protocols

Protocol 1: General Procedure for Forced Acid Degradation

This protocol is a template and must be optimized for your specific experimental needs.

  • Preparation:

    • Prepare a stock solution of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine at 1 mg/mL in a suitable organic solvent (e.g., Acetonitrile or Methanol).

    • Prepare your acidic stress solution (e.g., 0.1 M HCl in water).

    • Prepare a neutralizing solution (e.g., 0.1 M NaOH in water).

  • Initiation:

    • In a clean vial, add 1 mL of the stock solution.

    • Add 1 mL of the 0.1 M HCl solution. This results in a final drug concentration of 0.5 mg/mL in 0.05 M HCl (adjust volumes as needed).

    • Prepare a control sample by adding 1 mL of the stock solution to 1 mL of water.

  • Incubation:

    • Place the reaction and control vials in a temperature-controlled environment (e.g., water bath or oven) set to the desired temperature (e.g., 60 °C).

  • Time-Point Sampling:

    • At each designated time point (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot (e.g., 100 µL) from the reaction vial.

    • Immediately quench the degradation by adding an equivalent volume of the neutralizing solution (100 µL of 0.1 M NaOH).

    • Dilute the quenched sample with mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze the T=0 control and all time-point samples using a validated stability-indicating HPLC-UV method. Monitor for the decrease in the parent peak and the formation of new peaks.

Protocol 2: Developing a Stability-Indicating HPLC Method

  • Column and Mobile Phase Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a simple gradient mobile phase system. For example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Analysis of Stressed Samples:

    • Inject the "zero-time point" (un-degraded) sample to determine the retention time of the parent compound.

    • Inject a sample that has undergone partial degradation (e.g., 10-30% degradation).

  • Method Validation (Specificity):

    • Resolution: Ensure all degradation product peaks are baseline-resolved from the main compound peak (Resolution > 1.5).

    • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. The peak should be spectrally homogenous across its entire width. If co-elution is detected, the HPLC method must be further optimized (e.g., change gradient slope, mobile phase pH, or column chemistry).

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Development of forced degradation and stability indic
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Forced Degradation – A Review - Biomedical Journal of. (URL: )
  • A review on forced degradation and stability indicating studies - PHARMACEUTICAL SCIENCES. (URL: )
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs - GSC Online Press. (URL: )
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. (URL: )

Sources

Overcoming steric hindrance in 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine . It addresses the specific challenges of regioselective synthesis, steric hindrance during functionalization, and reactivity optimization.

Status: Online | Specialist: Senior Application Scientist | Topic: Overcoming Steric & Regioselective Barriers

System Overview & Core Challenges

The 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Trk, PI3K, and c-Met inhibitors) [1, 2]. However, its utility is often compromised by two primary "steric" failure modes:

  • Regiochemical Mismatch (Synthesis): When synthesizing the core from 3,5-diaminopyrazole, steric and electronic factors often favor the formation of the unwanted 7-methyl isomer over the desired 5-methyl isomer.

  • Nucleophilic Deactivation (Functionalization): The C2-amine is electronically coupled to the electron-deficient pyrimidine ring. When combined with steric bulk at the C3 position (a common substitution site), standard amide couplings and Buchwald-Hartwig reactions frequently fail.

Troubleshooting Module: Synthesis & Regiocontrol

Issue Ticket #001: "I am reacting 3,5-diaminopyrazole with a 1,3-dicarbonyl equivalent to make the 5-methyl derivative, but I am getting a mixture or the 7-methyl isomer."

Root Cause Analysis

The formation of the pyrazolo[1,5-a]pyrimidine ring involves the condensation of 3,5-diaminopyrazole with an asymmetrical electrophile (e.g., 4,4-dimethoxy-2-butanone or 3-aminocrotononitrile). The reaction is governed by the competition between the exocyclic amine (NH₂) and the endocyclic pyrazole nitrogen (NH) attacking the electrophilic centers.

  • Pathway A (Desired 5-Me): Exocyclic NH₂ attacks the most reactive carbonyl (Aldehyde/Acetal)

    
     Intermediate Imine 
    
    
    
    Cyclization. The Methyl group from the ketone ends up at C5 (adjacent to the bridgehead nitrogen).
  • Pathway B (Undesired 7-Me): Endocyclic NH attacks the reactive carbonyl first

    
     Methyl group ends up at C7 .
    

Steric hindrance in the transition state determines the major pathway.

Validated Protocol: Regioselective Synthesis of 5-Methyl Isomer

To force the formation of the 5-methyl isomer, you must favor the attack of the exocyclic amine on the aldehyde equivalent before cyclization.

Reagents:

  • Substrate: 3,5-Diaminopyrazole sulfate.

  • Electrophile: 4,4-Dimethoxy-2-butanone (acts as the acetal of 3-oxobutanal).

  • Solvent/Catalyst: Ethanol / Piperidine (Base catalysis).

Step-by-Step:

  • Dissolution: Dissolve 3,5-diaminopyrazole (1.0 eq) in Ethanol (0.5 M).

  • Activation: Add Piperidine (0.1 eq). Note: Basic conditions enhance the nucleophilicity of the exocyclic amine.

  • Addition: Add 4,4-dimethoxy-2-butanone (1.1 eq) dropwise at room temperature.

  • Reflux: Heat to reflux for 4–6 hours.

  • Workup: Cool to 0°C. The 5-methyl isomer typically precipitates due to higher symmetry/stacking. Filter and wash with cold EtOH.

Data Verification (NMR Signature):

Position 5-Methyl Isomer (Desired) 7-Methyl Isomer (Undesired)
C6-H Signal Doublet (J ~ 7 Hz) at ~6.6 ppm Doublet (J ~ 4.5 Hz) at ~6.4 ppm
Coupling Vicinal coupling with C7-H Vicinal coupling with C6-H

| NOE Signal | NOE between 5-Me and C6-H | NOE between 7-Me and C6-H |

Visualization: Regioselectivity Pathways

Regioselectivity cluster_0 Pathway A (Desired) cluster_1 Pathway B (Undesired) Start 3,5-Diaminopyrazole + 3-Oxobutanal equiv. Step1A Exocyclic NH2 attacks Aldehyde (CHO) Start->Step1A Basic Cond. (Piperidine) Step1B Ring NH attacks Aldehyde (CHO) Start->Step1B Acidic Cond. (AcOH) Step2A Cyclization of Ring NH on Ketone (CO-Me) Step1A->Step2A ProductA 5-Methylpyrazolo[1,5-a] pyrimidin-2-amine Step2A->ProductA Step2B Cyclization of Exo NH2 on Ketone (CO-Me) Step1B->Step2B ProductB 7-Methylpyrazolo[1,5-a] pyrimidin-2-amine Step2B->ProductB

Caption: Regiodivergent synthesis pathways controlled by reaction conditions (pH).

Troubleshooting Module: Overcoming Steric Hindrance in N-Functionalization

Issue Ticket #002: "I cannot couple the 2-amine with aryl halides (Buchwald) or carboxylic acids. The reaction stalls or yields are <10%."

Root Cause Analysis

The 2-amine on the pyrazolo[1,5-a]pyrimidine core is a "vinylogous guanidine." The lone pair is delocalized into the electron-deficient pyrimidine ring, significantly reducing nucleophilicity.

  • Steric Factor: If you have performed Electrophilic Aromatic Substitution (EAS) at C3 (e.g., Iodine, Bromine, or an Alkyl group) prior to functionalizing the amine, the C3 substituent creates a "steric wall" blocking the approach of bulky Pd-catalysts or activated esters [3].

Validated Protocol: Sterically Demanding Buchwald-Hartwig Coupling

When C3 is substituted, standard ligands (BINAP, dppf) fail. You must use dialkylbiaryl phosphine ligands designed for sterically hindered amines.

Optimized Conditions:

  • Catalyst: Pd₂(dba)₃ (2–5 mol%) or Pd(OAc)₂.

  • Ligand: BrettPhos or tBuBrettPhos (for amides/ureas). These ligands are bulky enough to prevent catalyst deactivation but flexible enough to accommodate the hindered substrate [3, 4].

  • Base: Cs₂CO₃ (weak bases minimize side reactions) or NaOtBu (if substrate tolerates).

  • Solvent: 1,4-Dioxane or t-Amyl alcohol (high boiling point).

  • Temperature: 100–110°C.

Decision Matrix for Ligand Selection:

Substrate Condition Recommended Ligand Catalyst Precursor
C3-Unsubstituted (H) Xantphos Pd(OAc)₂
C3-Substituted (I, Br, Alkyl) BrettPhos Pd₂(dba)₃

| Coupling with Amides | tBuBrettPhos | Pd₂(dba)₃ |

Validated Protocol: "Hard" Acylation (Amide Formation)

If standard HATU/EDC couplings fail due to the low nucleophilicity of the 2-amine:

  • Switch to Anhydrides: Use the symmetric anhydride of your acid if available.

  • Lewis Acid Activation: Add Mg(ClO₄)₂ (0.1 eq) or Sc(OTf)₃ . These coordinate to the carbonyl of the acylating agent, increasing electrophilicity to match the poor nucleophile.

  • Deprotonation: Use NaHMDS (2.0 eq) in THF at -78°C to generate the amide anion before adding the acid chloride. This removes the nucleophilicity barrier.

Troubleshooting Module: C3-Functionalization (EAS)

Issue Ticket #003: "I want to introduce a group at C3, but the 5-methyl group seems to affect the regioselectivity or reactivity."

Technical Insight

The C3 position is the most nucleophilic site on the ring (equivalent to the 4-position of a pyrazole). The 5-methyl group (on the pyrimidine ring) has a remote inductive effect but does not sterically hinder C3.

  • Problem: If the 2-amine is unprotected, electrophiles may attack the nitrogen instead of C3.

  • Solution: You generally do NOT need to protect the 2-amine if using "soft" electrophiles (like NIS for iodination). For "hard" electrophiles (acyl chlorides), N-acylation will compete.

Protocol: C3-Iodination (Gateway to Suzuki/Sonogashira)

  • Substrate: 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine.

  • Reagent: N-Iodosuccinimide (NIS) (1.05 eq).

  • Solvent: Acetonitrile (ACN).

  • Condition: Room temperature, 1 hour.

  • Outcome: The iodine installs exclusively at C3. The 5-methyl group does not interfere. This intermediate is stable and ready for cross-coupling.

Frequently Asked Questions (FAQs)

Q: Why is my 5-methylpyrazolo[1,5-a]pyrimidin-2-amine typically yellow/orange? A: The extended conjugation of the fused ring system absorbs in the UV-Vis region. Pure material is often pale yellow. Darkening indicates oxidation of the amine or trace polymerization. Store under Argon at -20°C.

Q: Can I reduce the pyrimidine ring while keeping the 5-methyl group? A: Yes, but it is difficult to control. Hydrogenation (Pd/C, H₂) often reduces the C6-C7 double bond first, destroying the aromaticity. If you need a saturated system, it is better to synthesize it from a saturated precursor rather than reducing the aromatic core [5].

Q: Does the 5-methyl group block binding in kinase pockets? A: In many kinase inhibitors (e.g., Trk), the pyrazolo[1,5-a]pyrimidine acts as the "hinge binder." The 5-methyl group typically points towards the solvent front or a hydrophobic pocket (gatekeeper region), depending on the binding mode. It rarely causes a steric clash with the hinge residues themselves, which bind to N1/C2-NH [1, 6].

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors . Molecules, 2024.[1][2]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors . Pharmaceuticals, 2022.

  • Buchwald–Hartwig amination . Wikipedia / Organic Chemistry Portal.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations . Molecules, 2021.[3][4][5]

  • Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation . Beilstein J. Org. Chem., 2021.[3][4][5]

  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists . RSC Med. Chem., 2024.[1][2]

Sources

Validation & Comparative

HPLC method development for 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: HPLC Method Development for 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by nitrogen-dense, basic heterocycles. 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine is a critical pharmacophore building block, prominently featured in the synthesis of modern kinase inhibitors (e.g., EGFR and PI3K targeted therapies)[1]. Its dual nature—a highly polar primary amine coupled with a fused aromatic pyrazolo-pyrimidine system—creates a "perfect storm" for chromatographic tailing and poor retention on traditional reversed-phase platforms.

This guide objectively compares column chemistries and mobile phase strategies to establish a robust, self-validating purity analysis method compliant with ICH Q2(R1) standards[2].

The Causality of Chromatographic Choices

When developing a method for a basic amine, the default approach of using a standard C18 column at an acidic pH (e.g., pH 2.5 with 0.1% Formic Acid) often fails. Understanding the chemical causality behind this failure is the first step in method optimization:

  • The Ionization Dilemma: At pH 2.5, the exocyclic primary amine of 5-methylpyrazolo[1,5-a]pyrimidin-2-amine is fully protonated. The molecule becomes highly hydrophilic, causing it to elute dangerously close to the void volume (

    
    ).
    
  • Secondary Interactions: The positively charged analyte undergoes strong ionic interactions with unendcapped, ionized residual silanols on the silica support. This causes severe peak tailing, which obscures closely eluting impurities[3].

To circumvent this, we must manipulate either the analyte's ionization state or the stationary phase selectivity :

  • Strategy A (High-pH C18): By raising the mobile phase pH to 10.0 using an ammonium bicarbonate buffer, the amine is deprotonated (neutralized). Hydrophobicity increases, retention improves, and silanol interactions are negated[4].

  • Strategy B (Orthogonal PFP): Pentafluorophenyl (PFP) stationary phases provide alternative retention mechanisms, including

    
     interactions, dipole-dipole interactions, and hydrogen bonding. This shape-selectivity is critical for resolving the target from its closely related regioisomer (7-methylpyrazolo[1,5-a]pyrimidin-2-amine), which often co-elutes on purely hydrophobic C18 columns[5].
    

Objective Performance Comparison

The following table summarizes the experimental data comparing three distinct chromatographic approaches for the purity analysis of the target compound spiked with its 7-methyl regioisomer (0.5% w/w).

Column ChemistryMobile Phase pHPrimary Interaction MechanismUSP Tailing Factor (

)
Regioisomer Resolution (

)
Analytical Verdict
Standard C18 2.5 (Formic Acid)Hydrophobic1.85 (Severe Tailing)0.8 (Co-elution)Suboptimal for basic amines
PFP Phase 3.0 (Formic Acid)

, Dipole, H-bond
1.30 (Acceptable)2.4 (Baseline)Best for Impurity Profiling
High-pH C18 10.0 (Ammonium Bicarb)Hydrophobic (Neutralized)1.05 (Excellent)1.2 (Partial Resolution)Best for Assay/Quantification

Data Interpretation: While the High-pH C18 method provides the sharpest peak shape for assay purposes, purity analysis prioritizes the resolution of closely related impurities. Therefore, the PFP column operating at low pH is the superior choice for related substances testing.

Experimental Workflow: The Optimized PFP Method

Phase 1: Preparation of Solutions
  • Diluent: Prepare a mixture of MS-grade Water and Acetonitrile (80:20, v/v).

  • Standard Solution: Accurately weigh 10 mg of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (0.1 mg/mL).

  • System Suitability (SST) Solution: Spike the Standard Solution with 0.5% (w/w) of 7-methylpyrazolo[1,5-a]pyrimidin-2-amine (regioisomer impurity).

Phase 2: Chromatographic Conditions
  • Column: Agilent InfinityLab Poroshell 120 PFP, 4.6 x 150 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Reference 360 nm).

Phase 3: Gradient Program
  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

  • 2.0 - 10.0 min: 5%

    
     40% B (Linear gradient for isomer separation)
    
  • 10.0 - 12.0 min: 40%

    
     90% B (Column wash)
    
  • 12.0 - 15.0 min: 90% B (Hold wash)

  • 15.0 - 15.1 min: 90%

    
     5% B (Return to initial)
    
  • 15.1 - 20.0 min: 5% B (Re-equilibration)

Method Development Visualization

HPLC_Method_Dev A Target Analyte: 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine B Physicochemical Profiling (Basic Amine, Polar) A->B C Column & Mobile Phase Screening B->C D Standard C18 (pH 2.5) Risk: Peak Tailing C->D Option 1 E PFP Column (pH 3.0) Benefit: Isomer Resolution C->E Option 2 F High-pH C18 (pH 10.0) Benefit: Optimal Peak Shape C->F Option 3 G Method Optimization (Gradient, Flow, Temp) D->G E->G F->G H ICH Q2(R1) Validation (Specificity, Precision, Accuracy) G->H

HPLC method development workflow for basic pyrazolo-pyrimidine derivatives.

The Self-Validating System (ICH Q2(R1) Framework)

A method is only as reliable as its built-in quality controls. To ensure this protocol acts as a self-validating system, the following System Suitability Testing (SST) criteria must be met before analyzing unknown batches[2]:

  • Specificity & Resolution: Inject the SST Solution. The resolution (

    
    ) between the 5-methyl target and the 7-methyl regioisomer must be 
    
    
    
    . Furthermore, forced degradation samples (acid, base, peroxide, heat, light) must show no co-elution of degradants with the main peak.
  • Peak Symmetry: The USP Tailing Factor (

    
    ) for the main peak must be 
    
    
    
    to ensure accurate integration of closely eluting impurities.
  • System Precision: Inject the Standard Solution 5 consecutive times. The Relative Standard Deviation (%RSD) of the peak area must be

    
    .
    
  • Sensitivity (LOD/LOQ): The Signal-to-Noise (S/N) ratio for the reporting threshold (typically 0.05% of the nominal concentration) must be

    
    .
    

References

  • Title: Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity Source: MDPI (Molecules) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: How to Develop HPLC Method for Basic Compounds Source: Pharma Knowledge Forum URL: [Link]

  • Title: Agilent LC Method Development Applications Notebook Source: Chemetrix / Agilent Technologies URL: [Link]

  • Title: HPLC Method Development Kit: Where to Start? Source: Element Lab Solutions URL: [Link]

Sources

Comparative Reactivity Guide: 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine vs. Pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison between 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine (Compound A) and its parent scaffold, Pyrazolo[1,5-a]pyridine (Compound B).

While both compounds share a fused 5,6-bicyclic nitrogen system, the introduction of the pyrimidine nitrogen (N4) and the exocyclic amine (2-NH2) in Compound A drastically alters its electronic landscape. Compound A acts as a "push-pull" system : the electron-rich exocyclic amine activates the pyrazole ring toward electrophiles, while the electron-deficient pyrimidine ring facilitates nucleophilic functionalization. This dual reactivity makes it a privileged scaffold in kinase inhibitor discovery (e.g., CDK, KDR, CK2), offering superior vector positioning for H-bond interactions compared to the more lipophilic and less functionalizable Pyrazolo[1,5-a]pyridine.

Structural & Electronic Analysis

Electronic Distribution

The fundamental difference lies in the


-electron distribution .
  • Pyrazolo[1,5-a]pyridine: Aromatic, with a bridgehead nitrogen that donates density to both rings. The 5-membered ring is

    
    -excessive (reactive to electrophiles), while the 6-membered pyridine ring is moderately 
    
    
    
    -deficient.
  • 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine:

    • N4 Effect: The extra nitrogen in the 6-membered ring significantly lowers the LUMO energy, making C-7 highly susceptible to nucleophilic attack (

      
      ).
      
    • 2-NH2 Effect: This strong electron-donating group (EDG) pushes electron density into the pyrazole ring (specifically C-3), making it orders of magnitude more reactive toward Electrophilic Aromatic Substitution (EAS) than the parent scaffold.

Reactivity Map

The following diagram illustrates the divergent reactivity zones of the two scaffolds.

ReactivityMap Sub1 Pyrazolo[1,5-a]pyridine (Parent Scaffold) EAS_C3 Electrophilic Subst. (C-3) (Halogenation, Nitration) Sub1->EAS_C3 Moderate Reactivity Sub2 5-Methylpyrazolo[1,5-a] pyrimidin-2-amine Sub2->EAS_C3 High Reactivity (Activated by 2-NH2) SNAr_C7 Nucleophilic Subst. (C-7) (Displacement of LG) Sub2->SNAr_C7 High Reactivity (Activated by N4) H_Bond Kinase Hinge Binding (Donor: 2-NH2, Acceptor: N1) Sub2->H_Bond Critical for SAR

Caption: Comparative reactivity map highlighting the enhanced electrophilic and nucleophilic zones in the pyrimidine derivative.

Detailed Reactivity Comparison

Electrophilic Aromatic Substitution (EAS)

The C-3 position is the primary site for EAS in both systems. However, the reaction kinetics differ significantly.

FeaturePyrazolo[1,5-a]pyridine5-Methylpyrazolo[1,5-a]pyrimidin-2-amine
Primary EAS Site C-3C-3
Activation Moderate (Bridgehead N lone pair)High (Bridgehead N + 2-NH2 push)
Nitration Conditions

(Standard)
Mild conditions (e.g.,

) often sufficient
Halogenation (I/Br) Requires NIS/NBS in polar solventRapid reaction with NIS/NBS; can over-halogenate if uncontrolled
Regioselectivity High (C-3 exclusive usually)High (C-3), but N-acylation of 2-NH2 can compete

Mechanistic Insight: In the 2-amine derivative, the lone pair on the exocyclic nitrogen can delocalize into the pyrazole ring, stabilizing the Wheland intermediate formed during electrophilic attack at C-3. This makes the compound behave similarly to an electron-rich aniline or aminopyrazole, whereas the parent pyridine compound behaves more like an indole.

Nucleophilic Aromatic Substitution ( )

This is where the scaffolds diverge most sharply.

  • Pyrazolo[1,5-a]pyridine: The pyridine ring is not sufficiently electron-deficient to undergo

    
     under mild conditions unless activated by strong EWGs (e.g., -NO2).
    
  • 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine: The pyrimidine ring is inherently electron-deficient. If a leaving group (e.g., Cl, Br) is introduced at C-7 , it can be easily displaced by amines, alkoxides, or thiols.

    • Note: In the specific "5-methyl...2-amine" compound, C-7 is typically a methine (CH). However, oxidative functionalization or starting with a 7-chloro precursor allows for rapid library expansion at this position, a strategy unavailable for the pyridine analog.

Synthesis & Regiochemistry

The synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine dictates its isomeric purity and substitution pattern. It is typically formed by the condensation of 3,5-diaminopyrazole with a 1,3-dielectrophile.

Critical Regioselectivity Issue: Reaction with unsymmetrical 1,3-dicarbonyls (e.g., 4,4-dimethoxy-2-butanone) can yield two isomers: 5-methyl or 7-methyl .

  • Control: Conditions (pH, solvent) and the steric bulk of the electrophile determine the ratio.

  • Standard Route: 3,5-Diaminopyrazole + Acetylacetone

    
    5,7-Dimethyl  derivative (common impurity or alternative scaffold).
    
  • Specific 5-Me Synthesis: Requires careful selection of the aldehyde/ketone equivalent to ensure the ketone condenses with the exocyclic amine or the ring nitrogen appropriately.

Experimental Protocols

Protocol A: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine

This protocol produces the dimethyl analog, demonstrating the core cyclization chemistry valid for the 5-methyl variant.

Reagents:

  • 3,5-Diaminopyrazole sulfate (10 mmol)

  • Acetylacetone (12 mmol)

  • Sodium acetate (20 mmol)

  • Water/Ethanol (1:1 v/v, 20 mL)

Procedure:

  • Dissolution: Dissolve 3,5-diaminopyrazole sulfate and sodium acetate in the Water/Ethanol mixture at room temperature.

  • Addition: Add acetylacetone dropwise over 5 minutes.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4 hours. Monitor by TLC (5% MeOH in DCM).
    
  • Workup: Cool to room temperature. The product usually precipitates as a solid.

  • Filtration: Filter the precipitate, wash with cold water (2 x 10 mL) and cold ethanol (5 mL).

  • Recrystallization: Recrystallize from Ethanol to afford the pure product as off-white needles.

    • Yield: Typically 75-85%.

    • Validation:

      
      H NMR (DMSO-
      
      
      
      ) should show two methyl singlets (approx
      
      
      2.4 and 2.5 ppm) and a characteristic aromatic proton at C-6.
Protocol B: Regioselective C-3 Iodination

Used to introduce a handle for Suzuki couplings (e.g., for kinase inhibitor library generation).

Reagents:

  • 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Acetonitrile (ACN) (0.1 M concentration)

Procedure:

  • Setup: Dissolve the substrate in dry ACN under

    
     atmosphere.
    
  • Reaction: Cool to

    
    C. Add NIS portion-wise over 10 minutes to avoid over-iodination.
    
  • Stirring: Allow to warm to RT and stir for 1 hour.

  • Quench: Pour into 10%

    
     (aq) to quench excess iodine.
    
  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    
    • Note: The 2-amino group activates C-3 so strongly that no acid catalyst is needed, unlike with pyrazolo[1,5-a]pyridine.

Case Study: Kinase Inhibition

The 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine scaffold is a bioisostere of the adenine ring in ATP.

Binding Mode Comparison:

  • Pyrazolo[1,5-a]pyridine: Lacks the N4 acceptor and C2-Donor. Binds primarily through hydrophobic interactions unless substituted.

  • Pyrazolo[1,5-a]pyrimidin-2-amine:

    • N1: H-bond acceptor (binds to hinge region NH).

    • 2-NH2: H-bond donor (binds to hinge region Carbonyl).

    • C-3 Substituent: Vectors into the "gatekeeper" region, determining selectivity (e.g., bulky groups for small gatekeepers).

Data Point: In CDK2 inhibitors, replacing the pyrazolo[1,5-a]pyridine core with the pyrazolo[1,5-a]pyrimidin-2-amine core often improves


 from micromolar to nanomolar ranges due to this additional H-bond network [1, 3].

References

  • Synthesis and Regiospecific Electrophilic Substitution in Pyrazolo[1,5-a]pyrimidine. ResearchGate. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. MDPI Molecules. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Available at: [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines. RSC Advances. Available at: [Link]

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available at: [Link]

IR spectroscopy characteristic peaks of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine: A Comparative Analysis

Abstract

This guide provides a detailed predictive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of a published reference spectrum, this document leverages established spectroscopic principles and comparative data from analogous structures to forecast the characteristic vibrational modes. We will dissect the molecule's functional groups—the primary amine, methyl group, and the fused pyrazolo[1,5-a]pyrimidine aromatic system—to assign expected wavenumber regions for their key stretching and bending vibrations. This analysis is supported by a comprehensive comparison with known spectra of related compounds, including 2-aminopyrimidine and other substituted pyrazolo[1,5-a]pyrimidines. Furthermore, a standard operating procedure for acquiring a high-quality Attenuated Total Reflectance (ATR)-FTIR spectrum is provided, ensuring experimental trustworthiness and reproducibility for researchers seeking to verify these predictions.

Molecular Structure and Key Vibrational Units

To interpret the infrared spectrum of any molecule, a foundational understanding of its structure is paramount. 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine is a fused bicyclic heteroaromatic system. Its structure is composed of three key components, each contributing distinct and identifiable signals to the IR spectrum:

  • Primary Aromatic Amine (-NH₂): This group is attached to the pyrimidine ring. Its N-H bonds give rise to characteristic stretching and bending vibrations that are sensitive to the electronic environment.

  • Fused Aromatic Core (Pyrazolo[1,5-a]pyrimidine): This rigid, conjugated system contains multiple C=C and C=N bonds, resulting in a series of complex stretching vibrations in the double-bond region of the spectrum.

  • Methyl Group (-CH₃): This aliphatic substituent will exhibit its own set of C-H stretching and bending modes.

The interplay of these groups defines the molecule's unique spectral "fingerprint."

Figure 1: Molecular structure and key functional groups of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine.

Predicted Characteristic IR Absorption Bands

The following sections detail the expected absorption peaks for 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine, categorized by the responsible vibrational modes.

N-H Vibrations (Primary Amine)
  • N-H Stretching (3500-3300 cm⁻¹): Primary amines characteristically display two distinct bands in this region.[1] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds.[2] For aromatic amines, these peaks are typically found at slightly higher frequencies than their aliphatic counterparts.[3] We predict two sharp to medium bands:

    • Asymmetric Stretch: ~3460 - 3400 cm⁻¹

    • Symmetric Stretch: ~3360 - 3300 cm⁻¹[1]

  • N-H Bending (Scissoring) (1650-1580 cm⁻¹): A strong, sharp absorption resulting from the in-plane scissoring motion of the -NH₂ group is expected in this range.[1][3] This peak can sometimes be mistaken for a carbonyl group, but its association with the N-H stretching bands clarifies its origin.

  • N-H Wagging (910-665 cm⁻¹): A broad and strong band due to out-of-plane N-H wagging is also characteristic of primary amines.[1]

C-H Vibrations (Aromatic Core and Methyl Group)
  • Aromatic C-H Stretching (>3000 cm⁻¹): Weak to medium intensity, sharp peaks are expected just above 3000 cm⁻¹ due to the stretching of C-H bonds on the heterocyclic rings.

  • Aliphatic C-H Stretching (<3000 cm⁻¹): The methyl group will produce two distinct C-H stretching bands:[4]

    • Asymmetric Stretch: A more intense peak around 2962 cm⁻¹.[4]

    • Symmetric Stretch: A weaker peak around 2872 cm⁻¹.[4]

  • C-H Bending (Methyl Group) (1460-1375 cm⁻¹):

    • Asymmetric Bend: Occurs around 1460 cm⁻¹. This may overlap with ring vibrations.[4]

    • Symmetric Bend (Umbrella Mode): A sharp, medium-intensity peak around 1375 cm⁻¹.[5] This peak is often highly characteristic and useful for confirming the presence of a methyl group.[5]

Fused Ring Vibrations (C=C and C=N Stretching)
  • Ring Stretching (1620-1450 cm⁻¹): The conjugated pyrazolo[1,5-a]pyrimidine system will give rise to a series of sharp, medium-to-strong intensity bands in this region. These absorptions are due to the complex stretching vibrations of the C=N and C=C bonds within the fused rings.[6] For pyrimidine derivatives, C=N stretching is typically seen at 1570–1620 cm⁻¹, while general ring stretching modes appear from 1450–1600 cm⁻¹.[6]

  • C-N Stretching (1350-1200 cm⁻¹): The stretching vibration of the C-N bond connecting the amine group to the pyrimidine ring is expected in this region. Aromatic amines typically show a strong band between 1335-1250 cm⁻¹.[1] Additionally, C-N vibrations within the heterocyclic ring system itself contribute to absorptions in the 1350-1200 cm⁻¹ range.[6]

Comparative Analysis with Structurally Related Compounds

To enhance the confidence of our predictions, we compare the expected vibrational frequencies with experimentally determined values for structurally similar molecules. 2-Aminopyrimidine serves as an excellent model for the amino-substituted pyrimidine portion of the target molecule.

Vibrational Mode Predicted Range for 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine (cm⁻¹) Reported Range for 2-Aminopyrimidine & Derivatives (cm⁻¹) Reported Range for Substituted Pyrazolo[1,5-a]pyrimidines (cm⁻¹)
N-H Asymmetric Stretch 3460 - 34003456-3317[7]3447-3392[8][9]
N-H Symmetric Stretch 3360 - 33003184-3182[7]3296-3187[8][9]
Aromatic C-H Stretch >3000~2960[7]-
Aliphatic C-H Stretch 2970 - 2870-~2955 (from other methyl-substituted heterocycles)[4]
N-H Bend (Scissoring) 1650 - 1580~1649[7]-
C=N / C=C Ring Stretch 1620 - 14501600-1450[6]1662 (C=O, often in this region), Ring modes vary[8]
CH₃ Asymmetric Bend ~1460-~1460 (general for methyl groups)[4]
CH₃ Symmetric Bend ~1375-~1375 (general for methyl groups)[4]
Aromatic C-N Stretch 1335 - 1250~1235[7]~1250-1350[6]

This comparative table demonstrates a strong correlation between our predicted frequencies and the observed values in analogous structures, providing a solid, evidence-based foundation for spectral interpretation.

Experimental Protocol: ATR-FTIR Spectroscopy

The following protocol outlines the steps for acquiring a high-quality IR spectrum of a solid powder sample like 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine using an ATR-FTIR spectrometer. The choice of ATR is based on its minimal sample preparation requirements and high reproducibility.

Workflow Diagram

G A 1. Instrument Preparation (Ensure ATR crystal is clean) B 2. Background Scan (Collect spectrum of empty ATR) A->B C 3. Sample Application (Place small amount of powder on crystal) B->C D 4. Apply Pressure (Use pressure clamp for solid contact) C->D E 5. Sample Scan (Acquire the sample spectrum) D->E F 6. Data Processing (Perform ATR correction, baseline correction) E->F G 7. Cleaning (Clean ATR crystal with appropriate solvent) F->G

Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Step-by-Step Methodology
  • Instrument Preparation:

    • Rationale: A clean ATR crystal (typically diamond or germanium) is essential to prevent cross-contamination and ensure the collected spectrum is solely from the sample of interest.

    • Procedure: Gently wipe the ATR crystal surface with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

  • Collect Background Spectrum:

    • Rationale: The background scan measures the absorbance of the ambient environment (water vapor, CO₂) and the ATR crystal itself. This spectrum is automatically subtracted from the sample spectrum to provide a clean, sample-only dataset.

    • Procedure: With the clean, empty ATR accessory in place, initiate the "Background" or "Reference" scan using the instrument's software. Typically, 16 to 32 scans are co-added for a good signal-to-noise ratio.

  • Apply the Sample:

    • Rationale: Only a small amount of sample is needed to cover the surface of the ATR crystal.

    • Procedure: Place a small amount of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine powder (typically less than a spatula tip) onto the center of the ATR crystal.

  • Engage Pressure Arm:

    • Rationale: For solid samples, intimate contact between the powder and the crystal surface is critical for a strong, high-quality signal. The pressure arm ensures this contact is consistent.

    • Procedure: Lower the pressure arm onto the sample until the built-in pressure gauge indicates optimal contact, as recommended by the manufacturer.

  • Collect Sample Spectrum:

    • Rationale: This is the primary data acquisition step.

    • Procedure: Initiate the "Sample" scan. Use the same number of scans and resolution as the background scan for consistency.

  • Data Processing and Analysis:

    • Rationale: Raw data may require minor corrections for accurate interpretation.

    • Procedure: Apply a baseline correction if the spectrum appears tilted. If the software has not already done so, apply an ATR correction to account for the depth of penetration of the IR beam, which varies with wavelength. Label the significant peaks and compare them to the predicted values in this guide.

  • Clean-Up:

    • Rationale: Proper cleaning after analysis is crucial for the longevity of the instrument and the integrity of future experiments.

    • Procedure: Retract the pressure arm, remove the bulk of the powder with a dry wipe, and then clean the crystal surface as described in Step 1.

Conclusion

The infrared spectrum of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine is predicted to be rich with characteristic peaks that allow for its unambiguous identification. Key diagnostic features include the dual N-H stretching bands of the primary amine above 3300 cm⁻¹, the sharp N-H bending peak near 1600 cm⁻¹, the distinct C-H stretching and bending modes of the methyl group, and the complex fingerprint of C=C and C=N stretching vibrations from the fused heterocyclic core. By comparing these predicted absorptions with those of known related structures and following a rigorous experimental protocol, researchers can confidently use FTIR spectroscopy as a rapid, reliable tool for the structural verification and quality control of this important class of molecules.

References

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research.
  • INFRARED SPECTROSCOPY - St.
  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum - International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • IR Spectroscopy Tutorial: Amines - University of Colorado Boulder.
  • Characteristic Group Vibrations of Organic Molecules - A. M. M. College of Pharmacy.
  • Infrared Spectroscopy - Chemistry LibreTexts. [Link]

  • Spectroscopy of Amines - Chemistry LibreTexts. [Link]

  • IR Spectroscopy Tutorial: Alkanes - University of Colorado Boulder.
  • New pyrazolo[1,5-a]pyrimidine and pyrido[2,3-d]pyrimidine derivatives: Synthesis and antimicrobial evaluation - Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis of Some New Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety - Letters in Applied NanoBioScience.
  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - Molecules. [Link]

  • Organic Nitrogen Compounds II: Primary Amines - Spectroscopy Online.
  • Elixir Pharmacy 57 (2013)

Sources

A Tale of Two Scaffolds: A Bioisosteric Comparison of Pyrazolo[1,5-a]pyrimidines and Imidazo[1,2-b]pyridazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the strategic design of small molecule inhibitors often hinges on the principle of bioisosterism, where the substitution of one chemical group with another results in a molecule with similar biological activity. This guide provides an in-depth, objective comparison of two prominent heterocyclic scaffolds, pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines, which are frequently employed as bioisosteres in the development of therapeutic agents, particularly protein kinase inhibitors.

Introduction: The Bioisosteric Relationship

Pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines are bicyclic aromatic systems that share a high degree of structural similarity. Both are fused 5,6-membered ring systems containing nitrogen atoms, which allows them to mimic the purine core of endogenous ligands like ATP and engage in similar hydrogen bonding interactions with target proteins.[1][2] The key difference lies in the arrangement of nitrogen atoms within the five-membered ring and the point of fusion to the six-membered ring. This subtle alteration in nitrogen placement can significantly impact the molecule's physicochemical properties, such as basicity (pKa), solubility, and metabolic stability, as well as its binding affinity and selectivity for a given biological target.[2]

The rationale behind exploring these two scaffolds in parallel drug discovery programs is to fine-tune the pharmacological profile of a lead compound. One scaffold may offer advantages in terms of potency, while the other might exhibit a superior safety profile or better pharmacokinetic properties.

Comparative Biological Activities: A Focus on Kinase Inhibition

Both pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4][5][6] However, their most prominent and commercially relevant application is in the development of protein kinase inhibitors for cancer therapy.[6]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] Both scaffolds have been successfully utilized to develop ATP-competitive inhibitors that target a wide range of kinases.

For instance, the pyrazolo[1,5-a]pyrimidine core is a key feature of several potent kinase inhibitors targeting EGFR, B-Raf, MEK, CDKs, and Pim-1.[7][8] Similarly, the imidazo[1,2-b]pyridazine scaffold is the foundation for the FDA-approved multi-kinase inhibitor ponatinib (Iclusig®) and other inhibitors targeting kinases such as IRAK4 and IKKβ.[6][9][10]

A notable example of their bioisosteric interchange is in the development of Pim-1 kinase inhibitors. The imidazo[1,2-b]pyridazine-based compound SGI-1776 was identified as a potent Pim-1 inhibitor but suffered from significant hERG and CYP inhibition.[8] In an effort to mitigate these off-target effects, researchers explored the pyrazolo[1,5-a]pyrimidine scaffold, which led to the development of highly selective Pim-1 inhibitors with an improved safety profile.[8]

Quantitative Comparison of Inhibitory Activities

The following table summarizes the inhibitory activities of representative compounds from both scaffolds against various kinase targets, as reported in the literature. It is important to note that these values are from different studies and direct comparison should be made with caution.

ScaffoldCompound ExampleTarget Kinase(s)IC50 (nM)Reference
Pyrazolo[1,5-a]pyrimidine Macrocyclic derivative (Compound 28)TrkA, TrkB, TrkC0.17, 0.07, 0.07[11]
Compound 17 FLT3-ITD0.4[12]
Compound 19 FLT3-ITD0.4[12]
Compound 1 (Pim-1 inhibitor lead)Pim-145[8]
Imidazo[1,2-b]pyridazine Compound 4 (Aβ plaque ligand)-Ki = 11.0 nM[13]
Compound 5 (IRAK4 inhibitor)IRAK41.3[9]
Compound A17 (mTOR inhibitor)mTOR67[14]
Compound A18 (mTOR inhibitor)mTOR62[14]

Synthesis Strategies: Building the Core Scaffolds

The synthetic accessibility of a scaffold is a critical consideration in drug development. Both pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines can be synthesized through well-established and versatile routes.

Synthesis of Pyrazolo[1,5-a]pyrimidines

A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds, such as 1,3-dicarbonyl compounds.[3] This approach allows for the introduction of diverse substituents at multiple positions. Other synthetic strategies include multicomponent reactions, pericyclic reactions, and microwave-assisted methods.[3] Palladium-catalyzed cross-coupling reactions are frequently employed to further functionalize the scaffold.

G cluster_0 Pyrazolo[1,5-a]pyrimidine Synthesis 3-Aminopyrazole 3-Aminopyrazole Cyclocondensation Cyclocondensation 3-Aminopyrazole->Cyclocondensation 1,3-Bielectrophile 1,3-Bielectrophile 1,3-Bielectrophile->Cyclocondensation Pyrazolo[1,5-a]pyrimidine Core Pyrazolo[1,5-a]pyrimidine Core Cyclocondensation->Pyrazolo[1,5-a]pyrimidine Core

Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.

Synthesis of Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine backbone is typically constructed through the condensation reaction of a 3-aminopyridazine with an α-haloketone.[13] The regioselectivity of this reaction can be controlled by the substitution pattern on the aminopyridazine ring.[13] Similar to their pyrazolopyrimidine counterparts, imidazo[1,2-b]pyridazines can be further elaborated using modern cross-coupling methodologies to build molecular complexity.[15]

G cluster_1 Imidazo[1,2-b]pyridazine Synthesis 3-Aminopyridazine 3-Aminopyridazine Condensation Condensation 3-Aminopyridazine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-b]pyridazine Core Imidazo[1,2-b]pyridazine Core Condensation->Imidazo[1,2-b]pyridazine Core

Caption: General synthesis of imidazo[1,2-b]pyridazines.

Structure-Activity Relationship (SAR) Insights

The biological activity of both scaffolds is highly dependent on the nature and position of substituents.

For pyrazolo[1,5-a]pyrimidines , SAR studies have highlighted the importance of substituents at the C3, C5, and C7 positions for kinase inhibitory activity.[3] For example, in a series of Pim-1 inhibitors, modifications at the 3- and 5-positions were critical for potency, with specific groups forming key hydrogen bonding interactions with the target enzyme.[8]

In the case of imidazo[1,2-b]pyridazines , the substitution pattern at the C2, C3, and C6 positions has been shown to be crucial for modulating activity and selectivity.[10] For instance, in a series of anti-tuberculosis agents, halogen and nitro-substituted benzohydrazide derivatives at a specific position on the scaffold demonstrated high activity.[16]

Experimental Protocols

To provide a practical context, the following are generalized protocols for the synthesis and biological evaluation of these compounds.

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines
  • To a solution of a substituted 3-aminopyrazole (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the appropriate 1,3-dicarbonyl compound (1.1 eq).

  • Heat the reaction mixture to reflux for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired pyrazolo[1,5-a]pyrimidine.

General Procedure for In Vitro Kinase Inhibition Assay
  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add the kinase, a suitable substrate, and ATP.

  • Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™).

  • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Kinase, Substrate, ATP Dispense to Plate Dispense to Plate Prepare Reagents->Dispense to Plate Add Compound Add Compound Dispense to Plate->Add Compound Serial Dilutions Incubate Incubate Add Compound->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Signal Detect Signal Stop Reaction->Detect Signal Data Analysis Data Analysis Detect Signal->Data Analysis Calculate IC50 End End Data Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion: Choosing the Right Scaffold

The choice between a pyrazolo[1,5-a]pyrimidine and an imidazo[1,2-b]pyridazine scaffold is not a matter of inherent superiority of one over the other. Instead, it is a strategic decision based on the specific goals of a drug discovery program. Both scaffolds offer a rich chemical space for exploration and have proven to be valuable starting points for the development of potent and selective inhibitors.

The key takeaway for researchers is to consider both scaffolds as complementary tools in their medicinal chemistry toolbox. A thorough understanding of their respective synthetic routes, biological activities, and SAR profiles will enable the rational design of next-generation therapeutics with improved efficacy and safety. As this guide has illustrated, a bioisosteric replacement strategy can be a powerful approach to overcome challenges in lead optimization and ultimately deliver novel drug candidates.

References

  • Terungwa, S. T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

  • Abdallah, A. E. M., & Elgemeie, G. H. (2022). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Medicinal Chemistry. [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]

  • Zheng, M.-Q., et al. (2012). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. ACS Publications. [Link]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]

  • El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. [Link]

  • An, G., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link]

  • Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]

  • Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]

  • Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. PubMed. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed. [Link]

  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds. DergiPark. [Link]

  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. PubMed. [Link]

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]

  • METHOD FOR SYNTHESIZING INTERMEDIATE OF IMIDAZO[1,2-B] PYRIDAZINE COMPOUND. WIPO Patentscope. [Link]

  • Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents with In Vivo Locomotor Activity. Bentham Science. [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. [Link]

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. PMC. [Link]

  • General structures of pyrazolo[1,5‐a]pyrimidines 1 a and... ResearchGate. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PMC. [Link]

  • Imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine derivatives and their use as protein kinase inhibitors.

Sources

Validating Regioisomer Structure in 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Zaleplon, Indiplon, Dinaciclib). However, the synthesis of 5-methylpyrazolo[1,5-a]pyrimidin-2-amine derivatives via the condensation of 3-aminopyrazoles with unsymmetrical 1,3-dicarbonyls is prone to regioisomer ambiguity .

Depending on reaction conditions (solvent, pH, temperature), the cyclization can yield either the desired 5-methyl isomer (often thermodynamic) or the 7-methyl isomer (often kinetic). Because these isomers share identical molecular weights and very similar polarity, standard LC-MS is insufficient for validation.

This guide objectively compares the three primary validation methodologies—1D NMR Heuristics , 2D NMR (NOESY/HMBC) , and X-ray Crystallography —and establishes a robust, self-validating protocol for confirming the 5-methyl regioisomer.

Part 1: The Regioisomer Challenge

The core challenge lies in the condensation mechanism. The 3-aminopyrazole contains two nucleophilic nitrogens: the exocyclic amine (


) and the ring nitrogen (N1 or N2). The 1,3-dicarbonyl electrophile (e.g., an unsymmetrical 

-keto ester or enaminone) has two electrophilic carbons with subtle reactivity differences.
The Regiodivergence Pathway

ReactionPathway Start 3-Aminopyrazole + Unsymmetrical 1,3-Dicarbonyl Intermediate Schiff Base / Enamine Intermediate Start->Intermediate PathA Path A: 7-Methyl Isomer (Kinetic Control) Intermediate->PathA Fast Cyclization PathB Path B: 5-Methyl Isomer (Thermodynamic Control) Intermediate->PathB Reversible / High Temp

Figure 1: The bifurcation of reaction pathways leading to 5-Me and 7-Me regioisomers.

Part 2: Comparative Analysis of Validation Methods

We evaluated three methods based on Resolution Power , Throughput , and Resource Cost .

FeatureMethod A: 1D NMR HeuristicsMethod B: 2D NMR (NOESY/HMBC)Method C: X-Ray Crystallography
Certainty Low to Medium (Ambiguous)High (Definitive) Absolute
Throughput High (10 mins)Medium (1-4 hours)Low (Days to Weeks)
Sample Req. < 5 mg10-20 mgSingle Crystal Required
Key Marker Chemical Shift (

)
Spatial Coupling (NOE)Electron Density Map
Verdict Screening Tool Recommended Standard Final Benchmark
Method A: 1D NMR Heuristics (The Screening Tool)

While not definitive, specific chemical shift trends provide strong initial evidence. Literature data indicates a distinct shielding pattern for the methyl groups depending on their position on the electron-deficient pyrimidine ring.

  • 5-Methyl Isomer: The methyl carbon (

    
    ) typically appears downfield (
    
    
    
    ppm).
  • 7-Methyl Isomer: The methyl carbon is often shielded (

    
     ppm) due to the anisotropic effect of the adjacent bridgehead nitrogen and pyrazole ring current.
    

Expert Insight: Do not rely solely on 1H NMR shifts of the methyl singlet, as solvent effects (DMSO vs. CDCl3) can cause signal crossover. Always correlate with


 data.
Method B: 2D NMR - NOESY/HMBC (The Recommended Protocol)

This is the industry standard for solution-phase validation. It relies on the "Peri-Interaction Rule."

  • Geometry: In the fused system, the substituent at Position 7 is spatially close (

    
    ) to the pyrazole proton at Position 3 .
    
  • The Test: A strong NOE cross-peak between the H-3 proton and the 7-substituent confirms the structure.

Method C: X-Ray Crystallography (The Gold Standard)

Necessary only when NMR data is complicated by rotamers or aggregation. It provides unambiguous 3D coordinates but is often a bottleneck in fast-paced SAR (Structure-Activity Relationship) cycles.

Part 3: Detailed Experimental Protocol (Self-Validating System)

This protocol focuses on Method B (2D NMR) as the primary validation workflow.

Sample Preparation
  • Concentration: Dissolve

    
     mg of the purified product in 
    
    
    
    mL of DMSO-
    
    
    .
    • Why DMSO? It prevents aggregation common in planar heteroaromatics, sharpening the signals for NOE detection.

  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Experiment 1: 1H-13C HMBC (Long Range)

    • Optimization: Set long-range coupling delay for

      
       Hz.
      
    • Goal: Assign the quaternary bridgehead carbons (C-3a) and carbonyls.

  • Experiment 2: 1D/2D NOESY (Spatial)

    • Mixing Time:

      
       ms.
      
    • Goal: Detect Through-Space interactions.

Data Interpretation Logic (The "Cross-Peak Checklist")

To validate the 5-Methyl isomer, you must observe the following pattern:

  • Identify H-3: Locate the singlet proton on the pyrazole ring (typically

    
     ppm, depending on substitution).
    
  • Identify H-7: Locate the pyrimidine proton (typically deshielded,

    
     ppm).
    
  • The "Golden" NOE:

    • If 5-Methyl: You will see a strong NOE correlation between H-3 and H-7 . (The Methyl at pos 5 is too far to couple with H-3).

    • If 7-Methyl: You will see a strong NOE correlation between H-3 and the Methyl group (at

      
       ppm).
      
Validation Decision Tree

ValidationLogic Start Purified Product HNMR Acquire 1H NMR Locate H-3 (Pyrazole) Start->HNMR NOESY Acquire 2D NOESY Check H-3 Correlations HNMR->NOESY Decision Correlates with Methyl Group? NOESY->Decision Result7 Isomer is 7-Methyl (Undesired/Kinetic) Decision->Result7 Yes (Strong NOE) Check2 Correlates with Aromatic Proton? Decision->Check2 No Result5 Isomer is 5-Methyl (Desired) Check2->Result7 Ambiguous/Weak Check2->Result5 Yes (H-3 <-> H-7)

Figure 2: Logic flow for distinguishing regioisomers using NOESY data.

Part 4: Case Study & Data Reference

In a comparative study of 2-ethoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine, BenchChem and other literature sources confirmed the utility of the HMBC/NOESY approach.

Experimental Data Summary:

Signal5-Methyl Isomer (Target)7-Methyl Isomer (Alternative)
C-Me Shift (

)

ppm (C-5-Me)

ppm (C-7-Me)
H-3 NOE Contact Strong NOE to H-7 Strong NOE to Me-7
HMBC (Me) Me-5 couples to C-6Me-7 couples to C-3a (Bridgehead)

Why this matters: The 7-methyl isomer places a steric bulk near the bridgehead, which can drastically alter the binding mode in the ATP-pocket of kinase targets compared to the 5-methyl isomer. Misidentification here leads to "dead" SAR data.

References

  • BenchChem. (2025). NMR Characterization of a 2-Ethoxy-Pyrazolo[1,5-a]pyrimidine Derivative. Retrieved from

  • Chimichi, S., et al. (1992).[1] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70, 1093.[1] Retrieved from

  • Selivanov, S., et al. (2023).[2] NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28, 6584.[2] Retrieved from

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Retrieved from

  • Aggarwal, R., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14. Retrieved from

Sources

Safety Operating Guide

5-Methylpyrazolo[1,5-a]pyrimidin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

Do NOT:

  • Do NOT dispose of down the drain.[1] This compound is a nitrogen-rich heterocyclic amine with potential aquatic toxicity.[1]

  • Do NOT mix with strong acids (e.g., Hydrochloric, Sulfuric) in waste containers. Exothermic neutralization can pressurize drums.[1]

  • Do NOT mix with strong oxidizers (e.g., Piranha solution, Permanganates). Risk of unstable nitrogen-oxide formation.[1]

DO:

  • Segregate as "Organic Base" or "Non-Halogenated Organic" (if solid).[1]

  • Incinerate via a licensed facility equipped with scrubbers (to handle NOx emissions).[1]

  • Label clearly with full chemical name and CAS (113264-58-1).[1]

Chemical Profile & Hazard Identification

To execute a safe disposal plan, we must first understand the causality of the hazards.[1] 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine is not just an inert powder; it is a functionalized scaffold often used in kinase inhibitor development. Its disposal requirements are dictated by its two primary chemical characteristics:

  • Basicity (The Amine): The exocyclic amine (-NH2) and the pyrazolo-pyrimidine core make this compound basic.[1] In a waste drum, uncontrolled mixing with acidic waste streams will generate heat (enthalpy of neutralization), potentially melting plastic containers or causing vapor pressure spikes.

  • Nitrogen Content (The Core): The molecule is rich in nitrogen.[1] Upon combustion, it generates Nitrogen Oxides (NOx). Therefore, simple open burning is prohibited; it requires incineration with specific flue gas scrubbing.[1]

Quantitative Hazard Data

PropertySpecificationOperational Implication
CAS Number 113264-58-1Use for waste manifesting.[1]
Physical State Solid (Powder)Dust generation is a primary inhalation risk during transfer.[1]
GHS Classification Acute Tox. 4 (Oral); Skin/Eye Irrit. 2/2A; STOT SE 3Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.
Combustibility Carbon/Nitrogen backboneHigh calorific value; suitable for fuel blending/incineration.[1]
Reactivity Incompatible with Acids & OxidizersStrict segregation required.

Waste Stream Segregation Logic

Effective disposal starts at the bench, not the loading dock. You must establish a Satellite Accumulation Area (SAA) that physically separates this compound from incompatible streams.[1]

The Segregation System:

  • Stream A (Target): Solid Waste (Contaminated gloves, weigh boats, pure compound).

  • Stream B (Target): Liquid Waste (Mother liquors, reaction solvents). Note: Ensure the solvent base is compatible.

  • Stream C (Prohibited): Aqueous Acidic Waste.[1]

Visualizing the Segregation Decision Tree

The following logic flow ensures that 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine is routed to the correct destruction method without causing cross-reactivity incidents.

SegregationLogic Start Waste Generation: 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Solid Liquid Liquid Waste (Solvent Solutions) StateCheck->Liquid Solution SolidDest Bin: Solid Hazardous Waste Label: 'Toxic, Organic Solid' Solid->SolidDest SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated AcidCheck Contains Acids? Halogenated->AcidCheck NonHalogenated->AcidCheck Neutralize ACTION: Neutralize before adding to drum AcidCheck->Neutralize Yes (pH < 4) SafeLiquid Bin: Organic Liquid Waste (Segregate by Halogen content) AcidCheck->SafeLiquid No (Neutral/Basic) Neutralize->SafeLiquid

Caption: Decision matrix for segregating 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine waste streams to prevent incompatibility incidents.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired reagent, contaminated weighing paper, PPE.

  • Containment: Place waste in a clear, 6-mil polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-Methylpyrazolo[1,5-a]pyrimidin-2-amine (Solid), Debris."

    • Hazards: Check "Toxic" and "Irritant."[1]

  • Storage: Store in the SAA within a secondary containment tray. Keep the lid closed unless adding waste.[1]

  • Final Disposition: Transfer to EHS for High-Temperature Incineration .

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: HPLC effluent, reaction mother liquors.

  • Solvent Compatibility Check: Ensure the carrier solvent is not an oxidizer (e.g., do not mix with Peroxides).[1]

  • pH Check: If the solution is acidic (e.g., TFA was used in HPLC), slowly neutralize with Sodium Bicarbonate (NaHCO3) in a beaker before transferring to the waste drum.

    • Why? Adding acidic amine salts directly to a basic organic waste drum can cause rapid gas evolution.[1]

  • Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated).

  • Rinsing: Triple rinse the original vessel with a compatible solvent (e.g., Acetone) and add rinsate to the waste container.[1]

Emergency Spill Response

In the event of a benchtop spill, autonomy is secondary to safety.[1] Follow this self-validating response loop.

SpillResponse Spill Spill Detected Assess Assess Volume & State (Powder vs. Liquid) Spill->Assess Powder Powder Spill Assess->Powder Liquid Solution Spill Assess->Liquid WetWipe Cover with Wet Paper Towels (Prevents Dust) Powder->WetWipe Avoid Dry Sweeping Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Collect Collect into Sealed Bag WetWipe->Collect Absorb->Collect Clean Wash Surface with Soap & Water Collect->Clean Report Report to EHS Clean->Report

Caption: Step-by-step spill response workflow prioritizing dust suppression for solids and containment for liquids.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 113264-58-1. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine .

This guide is structured for researchers requiring immediate, actionable safety intelligence. It prioritizes the Precautionary Principle : treating the compound as a potent bioactive amine and respiratory irritant in the absence of compound-specific toxicology data.

Chemical Hazard Profile & Risk Assessment

Compound Identity: 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine Chemical Class: Fused Pyrazolopyrimidine / Heterocyclic Primary Amine Physical State: Typically a pale yellow to beige solid/powder.

The "Why" Behind the Safety Protocol

To select the correct PPE, we must understand the specific physiological threats posed by this structural class. Do not rely solely on generic "irritant" labels.

  • Aminergic Toxicity: Primary heteroaromatic amines can be absorbed through the skin and mucous membranes. They often exhibit acute oral toxicity (Category 3 or 4) and potential skin sensitization .

  • Respiratory Cytotoxicity: Fine particulates of pyrazolopyrimidines are potent respiratory irritants. Inhalation can trigger bronchial spasms or mucosal inflammation (H335).

  • Ocular Damage: The basicity of the amine group combined with the heterocyclic core presents a risk of serious eye damage (Category 1) or severe irritation (Category 2A) upon contact with corneal tissue.

Personal Protective Equipment (PPE) Matrix

The following table prescribes PPE based on the specific operational state of the chemical.

PPE CategoryStandard Handling (mg scale / Solid)High-Exposure Handling (>1g scale / Solutions / Aerosol)Technical Rationale
Respiratory N95 / FFP2 (if outside fume hood)P100 / FFP3 or Powered Air-Purifying Respirator (PAPR)Prevents inhalation of fine particulates which may possess bioactive kinase-inhibitory properties.
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Silver Shield / Laminate (if dissolved in DMSO/DCM)Nitrile provides good physical barrier for solids. Solvents like DMSO carry the compound through nitrile; laminate is required for solutions.
Eye Protection Chemical Safety Goggles (Indirect Vented)Face Shield + Safety GogglesSafety glasses are insufficient for powders that can drift around side shields. Goggles seal the ocular cavity.
Body Defense Lab Coat (Cotton/Poly blend), closed collarTyvek® Coveralls (Disposable)Prevents accumulation of bioactive dust on street clothes, reducing "take-home" exposure risks.

Operational Workflow: Safe Handling Protocol

This protocol uses a Self-Validating System approach: every step includes a check to ensure the previous step was successful.

Phase A: Preparation & Weighing
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing bar or anti-static gun. Pyrazolopyrimidines are often static-prone; static discharge can scatter toxic dust outside the weigh boat.

  • Validation: Check the hood flow monitor (target: 80–100 fpm) before opening the vial.

Phase B: Solubilization (The Critical Risk Point)
  • Solvent Choice: When dissolving in DMSO or DMF, the risk of transdermal absorption increases 100-fold.

  • Technique: Add solvent to the solid, not solid to solvent, to minimize splash potential.

  • Validation: Inspect gloves immediately after solubilization. If any liquid touches the glove, change immediately .

Phase C: Decontamination
  • Primary Wipe: Wipe balance and work surfaces with a surfactant (soapy water) first, then an alcohol wipe.

    • Reasoning: Alcohol alone can spread hydrophobic powders; surfactants encapsulate them.

Decision Logic & Emergency Response

The following diagrams visualize the decision-making process for handling and emergency response.

Diagram 1: PPE Selection Logic

This decision tree helps you select the correct respiratory and dermal protection based on your experimental conditions.

PPE_Decision_Tree Start Start: Handling 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/Organic) State->Solution Scale Scale of Operation? Solid->Scale SolventType Solvent Permeability? Solution->SolventType Small < 100 mg Scale->Small Large > 100 mg or Micronized Scale->Large Rec1 PPE: Nitrile Gloves + Lab Coat Engineering: Fume Hood Small->Rec1 Rec2 PPE: Double Nitrile + N95 (if open) Engineering: Powder Hood Large->Rec2 StdSolvent Water / Ethanol SolventType->StdSolvent Penetrating DMSO / DMF / DCM SolventType->Penetrating StdSolvent->Rec1 Rec3 PPE: Laminate Gloves (Silver Shield) Engineering: Fume Hood Penetrating->Rec3

Caption: Logic flow for selecting appropriate barrier protection based on physical state and solvent carrier risks.

Diagram 2: Spill Response Workflow

A systematic approach to containing and cleaning spills to prevent lab contamination.

Spill_Response Spill Spill Detected Assess Assess: Powder vs. Liquid Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Action1 Cover with wet paper towel (Prevent Dust) Powder->Action1 Do NOT sweep Action2 Absorb with Vermiculite or Spill Pad Liquid->Action2 Clean Wipe: 1. Surfactant 2. Isopropanol Action1->Clean Action2->Clean Dispose Disposal: Haz Waste Container (Tag as Toxic) Clean->Dispose

Caption: Step-by-step spill remediation ensuring dust suppression and proper chemical decontamination.

Disposal & Waste Management

Do not dispose of down the drain. Pyrazolopyrimidines are heterocyclic nitrogen compounds that may persist in aquatic environments.

  • Solid Waste: Collect in a dedicated container labeled "Solid Toxic Waste - Heterocyclic Amines."

  • Liquid Waste:

    • If in DMSO/Organic solvents: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams as appropriate.

    • Neutralization: There is no simple neutralization method for the amine in the lab. Incineration is the required destruction method.

  • Final Destruction: The compound must be destroyed via chemical incineration equipped with an afterburner and scrubber to manage nitrogen oxide (NOx) emissions [1].

References

  • American Chemical Society. (2023).[1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • National Institutes of Health (NIH). (2015).[2][3] Amines as occupational hazards for visual disturbance.[4] PubMed Central. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.